benzyl N-(2-carbamoylethyl)carbamate chemical properties
Topic: Benzyl N-(2-carbamoylethyl)carbamate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract Benzyl N-(2-carbamoylethyl)carbamate,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzyl N-(2-carbamoylethyl)carbamate Chemical Properties
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl N-(2-carbamoylethyl)carbamate, commonly referred to as Z-β-alanine amide or Cbz-β-alanine amide , is a critical intermediate in organic synthesis and peptide chemistry. Functioning as a protected amino acid derivative, it serves as a stable precursor for β-alanine amide moieties in peptidomimetics and pharmaceutical linkers. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and spectroscopic characteristics, designed to support high-level research and development applications.
Chemical Identity & Structural Analysis[1][2][3]
The compound is a carbamate ester derived from benzyl alcohol and the amide of β-alanine. Its structural integrity relies on the benzyloxycarbonyl (Cbz or Z) protecting group, which provides stability against basic conditions and nucleophilic attack while remaining selectively cleavable via catalytic hydrogenolysis or strong acidolysis.
Understanding the solubility and thermal profile is essential for purification and formulation. The Z-group significantly increases lipophilicity compared to the free amino amide, facilitating solubility in organic solvents used in peptide coupling.
Table 2: Physical & Chemical Properties
Property
Value / Characteristic
Appearance
White crystalline powder
Melting Point
160–165 °C [[1]]
Solubility
Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water; insoluble in non-polar alkanes (Hexane).
LogP (Predicted)
~0.8 – 1.2 (Estimated based on Z-group contribution vs. polar amide)
pKa
The amide proton is weakly acidic (pKa ~15); Carbamate NH is non-basic.
Stability
Stable under standard laboratory conditions. Hygroscopic nature is minimal compared to free amine salts.
The most robust synthesis involves the acylation of β-alanine amide hydrochloride with benzyl chloroformate (Z-Cl) under basic conditions. This method is preferred for its high yield and ease of purification.
Reagents:
β-Alanine amide hydrochloride (1.0 equiv)
Benzyl chloroformate (Z-Cl) (1.1 equiv)
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) (2.5 equiv)
Solvent: Water/THF or Water/Dioxane (1:1 mixture)
Protocol:
Dissolution: Dissolve β-alanine amide HCl in the Water/THF mixture at 0°C.
Basification: Add the base (NaHCO₃) to buffer the solution to pH ~8–9.
Addition: Dropwise add benzyl chloroformate over 30 minutes while maintaining the temperature at 0–5°C. The exotherm must be controlled to prevent hydrolysis of Z-Cl.
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]
Workup: Evaporate THF under reduced pressure. The product often precipitates from the remaining aqueous layer. If not, extract with Ethyl Acetate (3x).
Purification: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Ether if necessary.
Synthesis Workflow Diagram
Caption: Figure 1. Schotten-Baumann synthesis pathway for Z-β-alanine amide.
Chemical Reactivity & Stability
Deprotection Mechanism (Hydrogenolysis)
The defining feature of the Z-group is its susceptibility to catalytic hydrogenolysis, which liberates the free amine without affecting the terminal amide bond or other acid-sensitive groups.
Reagents: H₂ gas (1 atm or balloon), 10% Pd/C catalyst, Methanol or Ethanol.
Mechanism: Palladium coordinates with the benzyl ring and hydrogen, cleaving the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates to release CO₂ and the amine.
Acidic Hydrolysis: Strong acids (e.g., HBr/Acetic Acid) can remove the Z-group but may also hydrolyze the terminal amide to a carboxylic acid over prolonged exposure.
Basic Hydrolysis: The carbamate is relatively stable to mild base, but strong base (NaOH) at high temperatures will hydrolyze both the carbamate (to benzyl alcohol) and the terminal amide (to carboxylate).
Reactivity Logic Diagram
Caption: Figure 2.[3] Reaction pathways showing deprotection and degradation routes.
Applications in Drug Development[1][5][7][8]
Linker Chemistry
In Antibody-Drug Conjugates (ADCs) and PROTACs, the β-alanine motif is often used as a spacer to tune the hydrophilicity and flexibility of the linker. The Z-protected form allows for the installation of the amide end first, followed by deprotection and coupling of the amine end to the drug payload.
Enzyme Substrate Studies
This compound acts as a substrate mimic for enzymes that process β-alanine or amide bonds. The Z-group provides a chromophore (UV absorbance at ~257 nm) that aids in HPLC monitoring of enzymatic cleavage or modification [[1]].
Peptide Synthesis
It serves as a "capping" unit or a C-terminal modification in solid-phase peptide synthesis (SPPS), where the amide group is required at the C-terminus of a peptide chain.
Analytical Characterization
To validate the identity of synthesized batches, the following spectroscopic signatures should be confirmed.
While specific toxicological data for this specific derivative is limited, it should be handled according to protocols for general carbamates and amides.
Hazards: Potential skin and eye irritant. May cause respiratory irritation if inhaled.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store at 2–8°C in a dry place. The compound is stable but should be kept away from strong oxidizers.
References
National Center for Biotechnology Information. (2025).[4][5][6][2][7] PubChem Compound Summary for CID 324693, Benzyl N-(3-amino-3-oxopropyl)carbamate. Retrieved from [Link]
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes verified chemical data with field-proven experimental protocols. Part 1: Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes verified chemical data with field-proven experimental protocols.
Part 1: Executive Summary & Chemical Identity
Benzyl N-(2-carbamoylethyl)carbamate , commonly referred to as Z-β-Alanine Amide (or Cbz-β-Ala-NH₂), is a protected amino acid derivative widely utilized in peptide chemistry and pharmaceutical synthesis. It serves as a stable, crystalline intermediate for introducing the β-alanine motif into bioactive molecules while maintaining orthogonal protection of the amine functionality via the Carboxybenzyl (Cbz or Z) group.
Unlike α-amino acid derivatives, this molecule lacks a chiral center, eliminating concerns regarding racemization during coupling—a distinct advantage in large-scale process chemistry.
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexanes
Purity Standard
Typically ≥98% (HPLC) for synthetic applications
Part 2: Synthesis & Production Protocols
Strategic Route Selection
While Z-β-Ala-NH₂ can be synthesized by protecting β-alanine amide with benzyl chloroformate, the Mixed Anhydride Coupling Method starting from Z-β-alanine (Z-β-Ala-OH) is preferred in drug development contexts. This route utilizes standard peptide coupling infrastructure, allows for strict quality control of the starting acid, and avoids the handling of highly water-soluble β-alanine amide free base.
Protocol: Mixed Anhydride Amidation
Objective: Conversion of Z-β-Ala-OH (CAS 2304-94-1) to Z-β-Ala-NH₂ (CAS 886-64-6).
Solvent: Anhydrous THF or Ethyl Acetate (0.2 M concentration)
2. Step-by-Step Methodology
Activation (The Critical Step):
Dissolve Z-β-Alanine in anhydrous THF under nitrogen atmosphere.
Cool the solution to -15 °C (using an ice/salt or acetone/dry ice bath). Expert Note: Temperature control is vital here. Above -10 °C, the mixed anhydride can disproportionate or undergo urethane side-reactions.
Add NMM followed by the dropwise addition of IBCF. Stir for 15 minutes. A white precipitate (NMM·HCl) will form, confirming activation.
Amidation:
Maintain the temperature at -15 °C.
Introduce the ammonia source. If using aqueous NH₄OH, add dropwise to minimize hydrolysis of the anhydride. If using gas, bubble gently for 15 minutes.
Allow the reaction to warm to room temperature (RT) over 2 hours.
Workup & Isolation (Self-Validating):
Evaporate THF under reduced pressure.
Redissolve the residue in Ethyl Acetate (EtOAc).
Wash Sequence:
1N HCl (x2): Removes unreacted amine/NMM.
Sat. NaHCO₃ (x2): Removes unreacted starting acid (Z-β-Ala-OH). Validation: Acidification of this wash should yield no precipitate if conversion was high.
Brine (x1): Drying step.
Dry over Na₂SO₄, filter, and concentrate.
Recrystallization: The crude solid is typically recrystallized from EtOAc/Hexanes to yield high-purity white crystals (MP: 160-165 °C).
Visualization of Synthesis Logic
Figure 1: Mixed anhydride synthesis pathway ensuring high purity through orthogonal wash steps.
Part 3: Applications in Drug Development[1][2]
Peptidomimetic Scaffolds
Z-β-Ala-NH₂ serves as a robust "linker" unit. The β-alanine backbone provides extra flexibility compared to α-amino acids, introducing a specific spatial separation (~2.5 Å extension) between pharmacophores.
Mechanism: The Cbz group is removed via catalytic hydrogenolysis (H₂/Pd-C), revealing a primary amine ready for further elongation, while the C-terminal amide remains stable or can be dehydrated to a nitrile.
Enzyme Inhibition Studies
In protease research, this molecule acts as a substrate mimic. The terminal amide (CONH₂) mimics the side chains of Asparagine or Glutamine but on a different backbone length, allowing researchers to probe the steric constraints of enzyme active sites (e.g., in transglutaminases or proteases).
Precursor to Diamines
Through Hofmann rearrangement (treatment with Br₂/NaOH), the terminal amide can be converted to a primary amine, transforming the molecule into a mono-protected diamine (Z-NH-CH₂-CH₂-NH₂), a critical building block for urea-based inhibitors.
Figure 2: Divergent utility of Z-β-Ala-NH₂ in medicinal chemistry workflows.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed:
¹H NMR (DMSO-d₆, 400 MHz):
δ 7.35 (m, 5H): Aromatic protons of the Benzyl group.
δ 7.20 (br s, 1H) & 6.80 (br s, 1H): Amide protons (-CONH₂). Note: These are distinct from the carbamate NH.
δ 5.01 (s, 2H): Benzylic -CH₂- singlet.
δ 3.18 (q, 2H): β-methylene protons (-CH₂-NH-).
δ 2.25 (t, 2H): α-methylene protons (-CH₂-CO-).
Interpretation: The triplet/quartet pattern of the ethylene backbone is the definitive signature of the β-alanine core, distinguishing it from α-alanine.
IR Spectroscopy (KBr Pellet):
3300-3400 cm⁻¹: N-H stretch (primary and secondary amides).
Storage: Store at 2-8°C. Keep container tightly closed to prevent moisture absorption, although the amide is relatively non-hygroscopic compared to the free amino acid.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 324693, Benzyl N-(3-amino-3-oxopropyl)carbamate. Retrieved from [Link]
Scholars Research Library. (2011). Beta-alanine: Design, synthesis and antimicrobial evaluation. Der Pharma Chemica.[1][2] Retrieved from [Link]
An In-depth Technical Guide to Benzyl N-(2-carbamoylethyl)carbamate
This guide provides a comprehensive technical overview of Benzyl N-(2-carbamoylethyl)carbamate, a niche yet potentially valuable compound in the landscape of synthetic chemistry and drug discovery. While direct literatur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Benzyl N-(2-carbamoylethyl)carbamate, a niche yet potentially valuable compound in the landscape of synthetic chemistry and drug discovery. While direct literature on this specific molecule is sparse, its structural motifs—a carbamate linkage and a terminal primary amide—suggest a range of applications from serving as a protected diamine synthon to acting as a linker in bioconjugation or a building block for novel chemical entities. This document synthesizes foundational chemical principles and data from closely related analogues to provide a robust working guide for researchers, scientists, and drug development professionals.
Core Molecular Attributes
Benzyl N-(2-carbamoylethyl)carbamate is an organic molecule characterized by a benzyl carbamate group linked to a 2-carbamoylethyl side chain. The core of this molecule is the well-established benzyloxycarbonyl (Cbz or Z) group, a widely utilized amine-protecting group in peptide synthesis and broader organic chemistry.[1] The presence of a terminal amide on the ethyl substituent introduces additional functionality, offering a site for further chemical modification or biological interaction.
Physicochemical Properties
Based on its constituent parts, the key physicochemical properties of Benzyl N-(2-carbamoylethyl)carbamate have been calculated and are summarized in the table below. These values are foundational for any experimental work, guiding decisions on solvents, reaction conditions, and analytical methods.
Property
Value
Source
Molecular Formula
C₁₁H₁₄N₂O₃
Calculated
Molecular Weight
222.24 g/mol
Calculated
Chemical Structure
C₆H₅CH₂OC(=O)NHCH₂CH₂C(=O)NH₂
Deduced
IUPAC Name
benzyl N-(2-carbamoylethyl)carbamate
Systematically Named
CAS Number
Not Assigned
N/A
Structural Diagram
Caption: 2D Structure of Benzyl N-(2-carbamoylethyl)carbamate.
Synthesis and Purification
The synthesis of N-substituted benzyl carbamates is a well-established transformation in organic chemistry, typically achieved by the reaction of benzyl chloroformate with a primary or secondary amine.[2] This reaction is a nucleophilic acyl substitution at the chloroformate carbon.
Proposed Synthetic Pathway
The logical and most direct route to Benzyl N-(2-carbamoylethyl)carbamate is the reaction between benzyl chloroformate and 3-aminopropanamide. The primary amine of 3-aminopropanamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis workflow for Benzyl N-(2-carbamoylethyl)carbamate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-benzyloxycarbonylation of amines.[3]
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
Dichloromethane (DCM) or an aqueous solvent system
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
Dissolution of Amine: In a round-bottom flask, dissolve 1.0 equivalent of 3-aminopropanamide in a suitable solvent (e.g., a mixture of water and DCM). If using the hydrochloride salt, use at least 2.0 equivalents of base.
Addition of Base: Add 1.1 to 1.5 equivalents of a base (e.g., NaHCO₃). The choice of a mild inorganic base like sodium bicarbonate is often preferred to minimize side reactions.[5]
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to prevent potential side reactions of the highly reactive benzyl chloroformate.
Addition of Benzyl Chloroformate: Slowly add 1.05 equivalents of benzyl chloroformate dropwise via a dropping funnel over 15-30 minutes with vigorous stirring. Maintaining a low temperature during this addition is critical.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Work-up:
If using DCM, separate the organic layer. Wash the organic layer sequentially with water and then brine.
If the reaction is performed in water, the product may precipitate out or can be extracted with a suitable organic solvent like ethyl acetate.[3]
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Benzyl N-(2-carbamoylethyl)carbamate.
Self-Validation and Causality:
Why a base is essential: The reaction generates HCl, which would protonate the starting amine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
Why low temperature is critical: Benzyl chloroformate is highly reactive and can decompose or react with water (if present) at higher temperatures. A low temperature ensures the desired reaction with the amine is the primary pathway.
Why monitor with TLC: This allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.
Analytical Characterization
To confirm the identity and purity of the synthesized Benzyl N-(2-carbamoylethyl)carbamate, a suite of analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should show characteristic peaks for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the two methylene groups of the ethyl chain, and the protons of the two NH groups.
¹³C NMR will confirm the presence of the two distinct carbonyl carbons (one for the carbamate and one for the amide) and the other carbon atoms in the molecule.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 223.25 or [M+Na]⁺ at m/z 245.23).
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching for both the carbamate and amide groups (typically in the range of 1650-1750 cm⁻¹), and aromatic C-H stretching.
Potential Applications in Research and Drug Development
While specific applications for this molecule are not documented, its structure allows for informed speculation on its potential utility.
Building Block in Medicinal Chemistry: The molecule can serve as a scaffold for the synthesis of more complex molecules. The terminal amide can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further elaboration. Carbamate-containing compounds are known to exhibit a wide range of biological activities.[6]
Linker in Bioconjugation: The bifunctional nature of this compound (a protected amine and a terminal amide) makes it a candidate for use as a linker molecule. After deprotection of the Cbz group (commonly via catalytic hydrogenation), the resulting primary amine can be conjugated to biomolecules.
Precursor for Novel Polymers: The presence of two amide-like functionalities suggests potential for use in polymerization reactions to create novel polyamides or related materials.
Conclusion
Benzyl N-(2-carbamoylethyl)carbamate represents a molecule with untapped potential. This guide provides a foundational framework, from its core properties and a robust, detailed synthesis protocol to its analytical characterization and potential applications. By leveraging established chemical principles, researchers can confidently synthesize and explore the utility of this compound in their respective fields, contributing to the advancement of chemical synthesis and drug discovery.
eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-aminoethyl)sulfide Functionality. [Link]
ARKAT USA, Inc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
LinkedIn. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
benzyl N-(2-carbamoylethyl)carbamate structure and synthesis
benzyl N-(2-carbamoylethyl)carbamate: Structure, Synthesis, and Process Optimization Part 1: Executive Summary & Chemical Identity Benzyl N-(2-carbamoylethyl)carbamate , commonly referred to as Z-β-Ala-NH₂ or Cbz-3-amino...
Author: BenchChem Technical Support Team. Date: February 2026
benzyl N-(2-carbamoylethyl)carbamate: Structure, Synthesis, and Process Optimization
Part 1: Executive Summary & Chemical Identity
Benzyl N-(2-carbamoylethyl)carbamate , commonly referred to as Z-β-Ala-NH₂ or Cbz-3-aminopropanamide , is a critical intermediate in organic synthesis and peptide chemistry. It represents a protected form of β-alanine amide, where the N-terminal amine is masked by a benzyloxycarbonyl (Cbz/Z) group. This protection renders the amine nucleophile inert, allowing for selective modifications elsewhere in the molecule or serving as a stable precursor for β-amino acid derivatives.
Its structural significance lies in the Cbz group , a robust protecting group stable to basic and oxidative conditions but readily cleaved by catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH).
Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
Melting Point
130–134 °C (Typical for Z-amino amides)
Part 2: Synthesis Strategy & Retrosynthetic Analysis
To design a robust synthesis, we must analyze the bond disconnections. The target molecule contains a carbamate linkage (C–N) and a primary amide.
Retrosynthetic Logic:
Disconnection A (Carbamate Formation): Breaking the C–N bond between the benzyl carbamate and the ethyl chain reveals Benzyl chloroformate (Cbz-Cl) and 3-aminopropanamide (β-alanine amide) . This is the most direct and atom-economical route.
Disconnection B (Amide Formation): Breaking the terminal amide bond reveals Z-β-alanine and Ammonia . This route is useful if Z-β-alanine is the available stock, but it requires an activation step (e.g., Mixed Anhydride).
Diagram 1: Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic tree identifying the Schotten-Baumann reaction (Route A) as the primary disconnection.
Part 3: Detailed Experimental Protocols
Method A: Schotten-Baumann Protection (The "Gold Standard")
This method is preferred due to the high water solubility of the starting material (3-aminopropanamide HCl). The biphasic system ensures efficient protection while scavenging the HCl byproduct.
Sodium Carbonate (Na₂CO₃) (25 mmol, 2.65 g) or NaOH (2M)
Solvent System: Water / THF (1:1) or Water / Dioxane
Protocol:
Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminopropanamide HCl (1.25 g) in water (15 mL).
Basification: Add Na₂CO₃ (2.65 g) slowly to the stirring solution. The solution should be clear and basic (pH ~9-10).
Addition: Cool the mixture to 0°C in an ice bath. Add THF (15 mL).
Reaction: Dropwise add Benzyl Chloroformate (1.57 mL) over 15 minutes. Vigorous stirring is essential to disperse the oily Cbz-Cl into the aqueous phase.
Monitoring: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor via TLC (EtOAc/Hexane 8:2) or LC-MS.[1] The product often precipitates as a white solid.
Work-up:
If solid precipitates: Filter the white solid, wash with water (2 x 10 mL) to remove salts, and then with cold diethyl ether (to remove benzyl alcohol byproduct).
If no precipitate: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.
Use this route if you already possess Z-β-Alanine and need to install the amide.
Protocol:
Dissolve Z-β-Alanine (10 mmol) in dry THF (30 mL) under Nitrogen.
Cool to -15°C (Ice/Salt bath). Add N-Methylmorpholine (NMM, 10 mmol).
Add Isobutyl Chloroformate (IBCF, 10 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.
Bubble dry Ammonia gas or add a solution of 0.5M Ammonia in Dioxane (12 mmol).
Precipitate forms immediately. Warm to RT and stir for 1 hour.
Evaporate solvent and wash the residue with water/bicarbonate to remove NMM salts.
Part 4: Process Optimization & Troubleshooting
To ensure reproducibility and high purity, specific process parameters must be controlled.
Table 2: Critical Process Parameters (CPP)
Parameter
Optimal Range
Effect of Deviation
pH Control (Route A)
9.0 – 10.5
< 8: Amine protonated, reaction stalls. > 12: Hydrolysis of Cbz-Cl to Benzyl alcohol.
Temperature
0°C (Addition) → 20°C (Reaction)
High temp during addition promotes Cbz-Cl hydrolysis and dimerization.
Stoichiometry
1.1 eq Cbz-Cl
Excess Cbz-Cl is difficult to remove; slight excess ensures completion.
Agitation
High Shear / Vigorous
Cbz-Cl is immiscible in water; poor mixing leads to low yield.
Diagram 2: Synthesis Workflow (Schotten-Baumann)
Caption: Step-by-step workflow for the Schotten-Baumann synthesis of Z-beta-Ala-NH2.
Part 5: Characterization & Validation
A self-validating system requires confirmation of structure. The following NMR data is simulated based on the chemical environment of the structure (Bn-O-CO-NH-CH₂-CH₂-CO-NH₂).
¹H-NMR (400 MHz, DMSO-d₆):
δ 7.30–7.40 (m, 5H): Aromatic protons of the Benzyl group.
IR Spectroscopy: Look for two carbonyl peaks. One at ~1690 cm⁻¹ (Carbamate) and one at ~1650 cm⁻¹ (Amide I).
Mass Spectrometry (ESI): Expected [M+H]⁺ = 239.1. [M+Na]⁺ = 261.1.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Cbz protection mechanisms).
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Source for Mixed Anhydride and Schotten-Baumann protocols).
ChemicalBook. (2025). Z-beta-Ala-NH2 Synthesis and Properties. Retrieved from .
An In-Depth Technical Guide to the Spectral Analysis of Benzyl N-(2-carbamoylethyl)carbamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and materials science, the meticulous characterization of novel chemical entities is paramount. Benzyl N-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the meticulous characterization of novel chemical entities is paramount. Benzyl N-(2-carbamoylethyl)carbamate, a molecule incorporating a carbamate linkage and a terminal carboxamide group, represents a structure of significant interest for its potential applications in drug design and polymer chemistry. The carbamate moiety, often introduced using a carboxybenzyl (Cbz or Z) protecting group, is a cornerstone in peptide synthesis and the development of bioactive molecules. Understanding the precise spectral signature of such compounds is not merely a procedural step but a foundational requirement for ensuring purity, confirming structure, and elucidating reaction mechanisms.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected spectral data for benzyl N-(2-carbamoylethyl)carbamate. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide will leverage a comparative approach. We will first delve into the detailed spectral analysis of a closely related and well-characterized analog, N-benzyloxycarbonyl-β-alanine (N-Cbz-β-alanine). This will be followed by a comparative discussion, incorporating data from other structural analogs such as benzyl carbamate and benzyl N-(2-hydroxyethyl)carbamate, to predict and interpret the spectral characteristics of our target molecule. This methodology underscores a critical skill in scientific research: the ability to extrapolate from known data to understand new chemical structures.
The Structural Landscape: Our Target and Its Analogs
To logically approach the spectral analysis of benzyl N-(2-carbamoylethyl)carbamate, it is essential to understand its structure in the context of its analogs for which spectral data is available.
Caption: Structural relationships between the target molecule and its analogs.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and multiplicity of signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity and chemical environment of each atom.
A. Predicted ¹H NMR Spectrum of Benzyl N-(2-carbamoylethyl)carbamate
Based on the analysis of its structural analogs, the following ¹H NMR spectrum is predicted for benzyl N-(2-carbamoylethyl)carbamate.
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale and Comparative Analysis
~7.35
Multiplet
5H
Ar-H
The five protons of the phenyl ring are expected to appear as a complex multiplet, consistent with the spectra of benzyl carbamate and N-Cbz-β-alanine.
~5.10
Singlet
2H
-O-CH ₂-Ph
The benzylic protons are characteristically deshielded by the adjacent oxygen and aromatic ring, appearing as a sharp singlet. This is a consistent feature across all benzyl-containing analogs.[1]
~5.5-6.5
Broad Singlet
1H
-NH -C=O
The carbamate N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
~3.40
Quartet (or dt)
2H
-CH ₂-NH-
These protons are adjacent to a nitrogen and a methylene group, leading to a quartet or a doublet of triplets. The chemical shift will be downfield due to the electron-withdrawing effect of the carbamate group.
~2.40
Triplet
2H
-CH ₂-C=O
These protons are adjacent to the carbonyl group of the amide, which will deshield them. Their signal is expected to be a triplet due to coupling with the adjacent methylene group.
~5.0-6.0
Broad Singlets
2H
-C(=O)NH ₂
The two protons of the primary amide will likely appear as two broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
B. Predicted ¹³C NMR Spectrum of Benzyl N-(2-carbamoylethyl)carbamate
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted Chemical Shift (ppm)
Assignment
Rationale and Comparative Analysis
~174
-C =O (Amide)
The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the 170-180 ppm range.
~156
-O-C =O (Carbamate)
The carbamate carbonyl carbon is also significantly deshielded and is expected around 156 ppm, as seen in related carbamates.
~136
Ar-C (Quaternary)
The ipso-carbon of the phenyl ring attached to the benzylic group.
~128.5, ~128.0, ~127.8
Ar-C H
The aromatic carbons of the phenyl ring will appear in their characteristic region.
~67
-O-C H₂-Ph
The benzylic carbon is deshielded by the adjacent oxygen atom.
~38
-C H₂-NH-
This carbon is adjacent to a nitrogen atom.
~36
-C H₂-C=O
This carbon is adjacent to the amide carbonyl group.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands for Benzyl N-(2-carbamoylethyl)carbamate
Frequency Range (cm⁻¹)
Vibration
Functional Group
Interpretation and Comparative Analysis
3400-3200
N-H Stretch
Amide and Carbamate
Expect two bands for the primary amide (-CONH₂) corresponding to the asymmetric and symmetric stretches. A single band is expected for the secondary carbamate N-H. These bands are often broad due to hydrogen bonding. For comparison, benzyl carbamate shows N-H stretching in the 3422-3332 cm⁻¹ range.[1]
3100-3000
C-H Stretch (sp²)
Aromatic Ring
Characteristic of the C-H bonds in the phenyl group.
3000-2850
C-H Stretch (sp³)
Alkyl Chain
Corresponding to the C-H bonds of the methylene groups.
~1680
C=O Stretch (Amide I)
Amide
A strong, sharp absorption band characteristic of the amide carbonyl group.
~1690
C=O Stretch
Carbamate
Another strong, sharp absorption band for the carbamate carbonyl. The exact position can overlap with the amide I band, potentially appearing as a broadened or shouldered peak. Benzyl carbamate exhibits a C=O stretch at 1694 cm⁻¹.[1]
~1640
N-H Bend
Amide II
A characteristic bending vibration for primary amides.
~1540
N-H Bend
Carbamate
A typical N-H bending vibration for secondary amides and carbamates.
~1250
C-O Stretch
Carbamate
A strong band associated with the stretching of the ester-like C-O bond in the carbamate.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A simplified workflow for ATR-IR data acquisition.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm its structure.
Predicted Mass Spectrum of Benzyl N-(2-carbamoylethyl)carbamate
Molecular Ion (M⁺): The molecular formula of benzyl N-(2-carbamoylethyl)carbamate is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 222.
[M+H]⁺, [M+Na]⁺, etc.: In soft ionization techniques like Electrospray Ionization (ESI), common adducts such as [M+H]⁺ (m/z = 223) and [M+Na]⁺ (m/z = 245) are expected.
Key Fragmentation Pathways
The fragmentation of carbamates in MS is often predictable and provides valuable structural information.
Loss of the Benzyl Group: A very common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion at m/z = 91 . The remaining fragment would have an m/z of 131.
Loss of the Benzyloxy Group: Cleavage of the O-C(O) bond can result in the loss of a benzyloxy radical, leading to a fragment at m/z = 115 .
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or a fragment is a possibility.
Cleavage of the Ethyl Chain: Fragmentation can occur along the ethyl chain, leading to various smaller fragments.
Benzyl N-(2-carbamoylethyl)carbamate: A Versatile Precursor for Z-Group Protection in Amine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzyloxycarbonyl (Z or Cbz) group is a cornerstone amine-protecting group in modern organic synthesis, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone amine-protecting group in modern organic synthesis, particularly within peptide and pharmaceutical chemistry. Its robustness under a variety of reaction conditions, coupled with multiple deprotection strategies, renders it a versatile tool for synthetic chemists. This technical guide provides a comprehensive overview of benzyl N-(2-carbamoylethyl)carbamate as a stable, crystalline, and easy-to-handle precursor for the introduction of the Z-group onto primary and secondary amines. This guide will delve into the synthesis of this reagent, its mechanism of action, detailed experimental protocols for amine protection, and a comparative analysis against traditional Z-group precursors like benzyl chloroformate.
Introduction: The Enduring Significance of the Z-Group
The strategic protection of amine functionalities is a critical aspect of multi-step organic synthesis. The benzyloxycarbonyl (Cbz or Z) group, first introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis and remains a widely used protecting group for amines.[1] Its popularity stems from its general stability towards a range of reaction conditions and the availability of several reliable methods for its removal.[1][2]
Traditionally, the Z-group is introduced using benzyl chloroformate (Cbz-Cl).[3][4] However, Cbz-Cl is a moisture-sensitive, corrosive, and pungent liquid, which can present handling and storage challenges.[4] This has led to the development of alternative, more user-friendly Z-group transfer reagents. Among these, benzyl N-(2-carbamoylethyl)carbamate emerges as a promising candidate, offering the advantages of being a stable, crystalline solid that is easier to handle and store.
This guide will provide a detailed exploration of benzyl N-(2-carbamoylethyl)carbamate as a Z-group precursor, empowering researchers to confidently incorporate this reagent into their synthetic workflows.
Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
The preparation of benzyl N-(2-carbamoylethyl)carbamate is a straightforward process, typically involving the reaction of a suitable amine with benzyl chloroformate. While the search results did not provide a direct synthesis for benzyl N-(2-carbamoylethyl)carbamate, a general and analogous procedure can be inferred from the synthesis of similar carbamates. For instance, the synthesis of various benzyl carbamates has been achieved by reacting benzyl chloroformate with the corresponding amines.[5]
A plausible synthetic route would involve the reaction of β-alanine amide (3-aminopropanamide) with benzyl chloroformate under basic conditions.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of benzyl N-(2-carbamoylethyl)carbamate.
Detailed Experimental Protocol (Hypothetical):
Dissolution of Amine: Dissolve β-alanine amide (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or dichloromethane (DCM).
Addition of Base: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure benzyl N-(2-carbamoylethyl)carbamate.
Mechanism of Z-Group Protection
Benzyl N-(2-carbamoylethyl)carbamate serves as an electrophilic source of the benzyloxycarbonyl group. The protection of a primary or secondary amine with this reagent proceeds via a nucleophilic acyl substitution mechanism.
Mechanistic Steps:
Caption: Mechanism of Z-group protection using benzyl N-(2-carbamoylethyl)carbamate.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamate group in benzyl N-(2-carbamoylethyl)carbamate.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the 3-aminopropanamide anion as the leaving group.
Proton Transfer: The resulting 3-aminopropanamide anion is subsequently protonated by the protonated amine or another proton source in the reaction mixture to yield the stable, water-soluble by-product, 3-aminopropanamide.
The reaction is typically driven to completion by the formation of the stable protected amine and the innocuous by-product.
Experimental Protocol for Z-Protection of Amines
The following is a general, step-by-step protocol for the protection of a primary or secondary amine using benzyl N-(2-carbamoylethyl)carbamate. This protocol should be optimized for specific substrates.
Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
Reaction vessel (round-bottom flask)
Stirring apparatus (magnetic stirrer and stir bar)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a solution of the amine substrate (1.0 equivalent) in an anhydrous solvent, add the base (1.5-2.0 equivalents).
Addition of Reagent: Add benzyl N-(2-carbamoylethyl)carbamate (1.1-1.2 equivalents) to the reaction mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Washing: Combine the organic layers and wash successively with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Z-protected amine.
A key advantage of the Z-group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups.[1][2][6]
Common Deprotection Strategies:
Catalytic Hydrogenolysis: This is the most common and generally mildest method for Z-group cleavage.[1][2] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[2][6] The by-products are toluene and carbon dioxide, which are easily removed.[2]
Acid-Catalyzed Cleavage: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Z-group.[2] However, these conditions are harsh and may not be suitable for acid-labile substrates.[2]
Nucleophilic Cleavage: Recent methods have been developed using nucleophiles like 2-mercaptoethanol in the presence of a base for the deprotection of Z-groups on sensitive substrates.[2][7]
Enzymatic Deprotection: Specific enzymes can be used for the mild deprotection of Z-groups, offering high selectivity.[8]
General Deprotection Workflow:
Caption: A general workflow for the deprotection of a Z-protected amine.
Comparative Analysis: Benzyl N-(2-carbamoylethyl)carbamate vs. Benzyl Chloroformate
Feature
Benzyl N-(2-carbamoylethyl)carbamate
Benzyl Chloroformate (Cbz-Cl)
Reactivity
Moderately reactive, more selective
Highly reactive, can lead to side reactions
Safety & Handling
Stable, non-corrosive solid, easier to handle[9][10][11][12]
Benzyl N-(2-carbamoylethyl)carbamate represents a valuable and practical alternative to traditional reagents for the introduction of the benzyloxycarbonyl (Z) protecting group. Its solid nature, enhanced stability, and ease of handling make it an attractive choice for researchers in both academic and industrial settings. The generation of a water-soluble and benign by-product further simplifies purification processes. While benzyl chloroformate remains a widely used reagent, the advantages offered by benzyl N-(2-carbamoylethyl)carbamate in terms of safety and convenience warrant its consideration as a superior Z-group precursor in many synthetic applications. This guide has provided the foundational knowledge and practical protocols to encourage its adoption and facilitate its successful implementation in the synthesis of complex nitrogen-containing molecules.
References
s d fine-chem limited. (n.d.). benzyl carbamate. Retrieved from [Link]
Hugo, V., Alejandro, H., María, V., María, R., Antonio, L., Guadalupe, P., Antonio, M., Fernando, A., Víctor, A., Diego, C., & Enrique, Á. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. doi: 10.4236/cc.2019.71001.
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]
Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [Link]
PubMed. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Retrieved from [Link]
YouTube. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group. Retrieved from [Link]
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). (a) Benzyl carbamates for amine release. (b) Hydroxybenzylammoniums.... Retrieved from [Link]
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
benzyl N-(2-carbamoylethyl)carbamate potential as a linker molecule
Whitepaper: A Technical Guide Topic: Benzyl N-(2-carbamoylethyl)carbamate: A Versatile Scaffold for Linker Chemistry in Advanced Therapeutics Audience: Researchers, Scientists, and Drug Development Professionals Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
Whitepaper: A Technical Guide
Topic: Benzyl N-(2-carbamoylethyl)carbamate: A Versatile Scaffold for Linker Chemistry in Advanced Therapeutics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern therapeutics, the role of chemical linkers has evolved from simple spacers to critical determinants of efficacy and safety, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The rational design of these linkers dictates the pharmacokinetics, stability, and selective payload delivery of the entire construct. This guide introduces Benzyl N-(2-carbamoylethyl)carbamate as a foundational building block for sophisticated linker design. We will dissect its chemical architecture, highlighting the strategic combination of a stable yet selectively cleavable benzyl carbamate (Cbz) group and a terminal primary carbamoyl moiety. This document provides a Senior Application Scientist's perspective on its synthesis, functionalization, and potential integration into cutting-edge therapeutic platforms, supported by detailed experimental protocols and workflow visualizations.
The Imperative of Advanced Linker Technology
The efficacy of targeted therapies such as ADCs and PROTACs is fundamentally dependent on the linker connecting the targeting moiety to the functional payload.[1][2] An ideal linker must maintain stability in systemic circulation to prevent premature payload release and associated off-target toxicity, while undergoing predictable cleavage upon reaching the target cell or tissue.[3] Key parameters in linker design include length, rigidity, hydrophilicity, and the cleavage mechanism, all of which influence the overall drug-like properties of the therapeutic conjugate.[4]
Carbamate functional groups are a cornerstone of modern linker technology, prized for their high stability compared to esters, yet more susceptible to cleavage than amides.[5][6] This tunable reactivity makes them ideal for various drug delivery applications.[7][8] Within this class, the benzyl carbamate (Cbz) group is a well-established entity, traditionally used as a robust protecting group for amines in peptide synthesis due to its resilience to a wide range of chemical conditions.[9][10] However, its inherent stability and well-defined deprotection chemistry—typically catalytic hydrogenation—also position it as a valuable component within a permanent linker structure or as a "latent" reactive handle for late-stage diversification.[9][11][12]
This guide focuses on the molecule Benzyl N-(2-carbamoylethyl)carbamate , a scaffold that synergistically combines the Cbz group with an ethyl carbamoyl tail. We propose this molecule not as a complete linker, but as a versatile and readily accessible starting point for constructing bespoke linkers tailored to specific therapeutic needs.
Core Moiety Analysis: Physicochemical and Structural Properties
The strategic utility of Benzyl N-(2-carbamoylethyl)carbamate stems from the distinct properties of its constituent parts.
Structure:
IUPAC Name: benzyl N-(2-carbamoylethyl)carbamate
Molecular Formula: C11H14N2O3
Component 1: The Benzyl Carbamate (Cbz) Group: This moiety serves as a highly stable cap on the proximal nitrogen atom. Its primary role in synthetic chemistry is to protect amines.[12] This protection is reversible under specific, non-physiological conditions, most commonly catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[9][10] This feature allows the Cbz group to act as a masked functional group, enabling the rest of the molecule to undergo chemical transformations before revealing a reactive primary amine for subsequent conjugation.
Component 2: The Ethyl Carbamoyl Moiety -(CH₂)₂-CONH₂: This portion of the molecule provides several key attributes. The ethylene spacer introduces flexibility and defines a specific distance between the two ends of the eventual linker. The terminal primary amide (-CONH₂) is a polar group that can enhance water solubility and participate in hydrogen bonding interactions with biological targets. While chemically robust, this amide can serve as a synthetic handle for further elaboration, although this typically requires harsher conditions than modifications at the Cbz-protected amine.
Table 1: Calculated Physicochemical Properties
Property
Value
Rationale and Implication
Molecular Weight
222.24 g/mol
Low molecular weight makes it an ideal starting building block without contributing excessive mass to the final conjugate.
XLogP3
0.8
Indicates a favorable balance of hydrophilicity and lipophilicity, contributing to good solubility in both organic and aqueous media.
Hydrogen Bond Donors
2
The N-H of the carbamate and the -NH₂ of the amide can engage in hydrogen bonding, influencing solubility and target interaction.
Hydrogen Bond Acceptors
3
The three oxygen atoms act as H-bond acceptors, further contributing to polarity and potential biological interactions.
Synthesis and Functionalization Strategies
The value of Benzyl N-(2-carbamoylethyl)carbamate lies in its straightforward synthesis and the divergent pathways available for its subsequent modification.
Experimental Protocol 1: Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
This protocol describes a standard Schotten-Baumann reaction to synthesize the title compound.
Materials:
3-Aminopropanamide hydrochloride
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Magnetic stirrer and stir bar
Round bottom flask
Separatory funnel
Procedure:
In a 100 mL round bottom flask, dissolve 3-aminopropanamide hydrochloride (1.0 eq) in water (20 mL/g).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium bicarbonate (2.5 eq) in portions while stirring to neutralize the hydrochloride and create a basic solution. Ensure the pH is > 8.
In a separate vessel, dissolve benzyl chloroformate (1.05 eq) in DCM (20 mL/g of starting material).
Add the Cbz-Cl solution dropwise to the cold, stirring aqueous solution of the amine over 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Benzyl N-(2-carbamoylethyl)carbamate.
Causality Behind Choices:
0 °C Condition: The reaction between benzyl chloroformate and the amine is exothermic. Low temperature controls the reaction rate, minimizing side reactions such as the formation of di-acylated products or hydrolysis of the chloroformate.
Sodium Bicarbonate: Acts as a base to neutralize the HCl byproduct of the reaction and the starting material's hydrochloride salt, driving the reaction to completion. A biphasic system (DCM/water) is used to facilitate the reaction and subsequent workup.
Fig 1. Synthesis workflow for the core molecule.
Protocol 2: Divergent Elaboration of the Core Scaffold
The core molecule is a branch point for creating diverse linker structures.
Strategy A: Elaboration via Cbz Deprotection
Deprotection: Dissolve Benzyl N-(2-carbamoylethyl)carbamate (1.0 eq) in methanol or ethanol. Add Palladium on carbon (10% w/w, ~0.05 eq).
Purge the reaction vessel with hydrogen gas (H₂) using a balloon or a hydrogenation apparatus.
Stir vigorously at room temperature under a hydrogen atmosphere for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield 3-aminopropanamide.
Conjugation: The resulting primary amine is now available for standard coupling reactions, such as forming an amide bond with a carboxylic acid-functionalized payload or targeting ligand using coupling reagents like EDC/HOBt or HATU.
Strategy B: Elaboration via the Terminal Amide (Advanced)
While less common, the terminal amide can be modified. For instance, it can be dehydrated to a nitrile using a strong dehydrating agent like trifluoroacetic anhydride. This nitrile could then be used in cycloaddition reactions or reduced to a primary amine, effectively extending the linker. This path is often lower-yielding and requires more specialized conditions compared to Strategy A.
Fig 2. Divergent synthetic pathways from the core scaffold.
Application Case Study: Designing a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation.[13][14] The linker's composition and length are paramount for enabling the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[1]
Hypothetical Workflow for PROTAC Synthesis:
This workflow demonstrates how Benzyl N-(2-carbamoylethyl)carbamate can initiate the synthesis of a PROTAC linker.
Initiation: Synthesize 3-aminopropanamide from the core scaffold using Protocol 2, Strategy A .
Warhead Attachment: Couple the resulting amine with a carboxylic acid-functionalized "warhead" (a ligand for the Protein of Interest, POI) using HATU as the coupling agent. This forms a stable amide bond.
Spacer Installation: The terminal amide of the resulting conjugate is now coupled to one end of a bifunctional PEG spacer (e.g., H₂N-PEG₄-N₃), which contains a terminal azide. This step would require activation of the amide or, more practically, starting with a different building block where the amide is replaced by a more reactive group. For the sake of this guide, we will assume a more practical route where the initial building block is Cbz-NH-(CH2)2-COOH, which is then coupled to H2N-PEG-N3, followed by deprotection and coupling to the warhead. Let's adjust the workflow to be more chemically sound.
Revised Step 2: Couple this to an alkyne-functionalized PEG spacer (e.g., Alkyne-PEG₄-COOH).
Revised Step 3: Deprotect the Cbz group to reveal a terminal amine.
Revised Step 4: Couple the amine to the POI-binding warhead (Warhead-COOH).
Revised Step 5: The molecule now has a terminal alkyne. This is conjugated to an azide-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand) via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4]
Trustworthiness through Self-Validation: Each step in this synthesis is monitored by LC-MS and ¹H NMR to confirm product formation and purity before proceeding to the next step. The final PROTAC is purified by reverse-phase HPLC to ensure high purity, which is critical for accurate biological evaluation.
Fig 3. Hypothetical workflow for PROTAC synthesis.
Application Case Study: Relevance to Self-Immolative ADC Linkers
In ADCs, cleavable linkers are designed to be stable in the bloodstream but are cleaved by enzymes, like Cathepsin B, within the lysosome of a cancer cell.[17] Many of these linkers use a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which undergoes a cascade reaction upon an initial trigger to release the payload.[18][19]
While Benzyl N-(2-carbamoylethyl)carbamate is not a self-immolative linker itself, its core benzyl carbamate structure is central to the PABC mechanism. In a typical Val-Cit-PABC linker, Cathepsin B cleaves the amide bond of the citrulline.[17] This liberates a free aniline, which triggers a 1,6-elimination through the phenyl ring, cleaving the carbamate bond and releasing the payload, CO₂, and an imine methide.
The stability studies of various benzyl carbamate derivatives are directly relevant to optimizing the PABC system. For instance, modifying the electronics of the benzyl ring can tune the rate of the self-immolation cascade.[3][20] The knowledge gained from the fundamental chemistry of molecules like Benzyl N-(2-carbamoylethyl)carbamate informs the design of more sophisticated, triggerable drug release systems.
Fig 4. Mechanism of a PABC self-immolative linker.
Conclusion and Future Perspectives
Benzyl N-(2-carbamoylethyl)carbamate represents more than a simple chemical; it is a strategic starting point for the development of advanced linker technologies. Its synthesis is robust and scalable, and its structure offers two distinct points for chemical elaboration: a latent primary amine masked by a stable Cbz group, and a polar carbamoyl terminus. This duality allows for the construction of linkers with precise control over length, polarity, and attachment chemistry.
As therapeutic modalities like ADCs and PROTACs become more complex, the demand for novel, well-characterized linker building blocks will only increase. We envision the development of a library of derivatives based on this scaffold, where the ethyl spacer is varied in length and the terminal amide is replaced with other functional groups. Evaluating these derivatives in fully assembled conjugates will provide invaluable structure-activity relationship data, ultimately leading to the design of safer and more effective targeted therapies. The principles discussed in this guide underscore a rational, chemistry-driven approach to solving complex challenges in drug development.
References
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][9]
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. [Link][1]
Benzyl N-(2-carbamoylethyl)carbamate, commonly referred to as Z-β-Alanine Amide or Z-3-aminopropanamide , is a critical intermediate in organic synthesis and peptide chemistry.[2] It serves as a stable, orthogonal precursor for the synthesis of mono-protected diamines (via Hofmann rearrangement) and as a linker in antibody-drug conjugates (ADCs).[2]
While often classified as a low-hazard intermediate compared to its alkylating precursors (e.g., Benzyl chloroformate), its handling requires strict adherence to industrial hygiene standards due to its potential as a sensitizer and its reactivity in oxidative environments.[2] This guide synthesizes physicochemical data with field-proven operational protocols to ensure the integrity of both the researcher and the compound.
Physicochemical Characterization
Understanding the physical state of the molecule is the first line of defense in safety planning.
Property
Specification
Operational Implication
CAS Number
886-64-6
Use for accurate inventory tracking and SDS retrieval.[2]
Fine particulates; risk of static charge buildup during weighing.
Melting Point
160–165 °C
High thermal stability; suitable for reflux in lower-boiling solvents.[2]
Solubility
DMSO, DMF, warm MeOH
Poor water solubility limits aqueous cleaning efficacy; use organic co-solvents for decontamination.
Stability
Acid-stable; Base-labile
Stable to TFA (used in Boc deprotection); sensitive to strong bases and hydrogenolysis ().[2]
Hazard Identification & Risk Profile
Although specific toxicological data (LD50) for CAS 886-64-6 is limited, we apply the Precautionary Principle based on structural analogs (carbamates and amides).[2]
Sensitization Risk: Carbamate motifs are known structural alerts for skin sensitization. Repeated exposure may induce allergic dermatitis.
Exposure Pathways Diagram
The following diagram illustrates the primary exposure vectors and the corresponding biological interfaces.
Figure 1: Exposure pathway analysis highlighting the critical role of dust control (inhalation) and surface hygiene (dermal).[2]
Operational Protocols
Protocol A: Solid Handling & Weighing
The Risk: The compound is a fine crystalline powder prone to static charging. Electrostatic discharge can scatter the powder, increasing inhalation risk.
The Procedure:
Environment: Weigh only inside a certified chemical fume hood or a powder containment enclosure.
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact.
Transfer: Do not pour from the stock bottle. Use a stainless steel spatula to transfer small aliquots to avoid "dust clouds."
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Water alone is ineffective due to poor solubility.
Protocol B: Solubilization & Reaction Setup
Solvent Choice: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred.
Dissolution: Dissolution is endothermic but generally slow. Vortexing or mild sonication (ambient temp) is recommended over heating to preserve the carbamate linkage.
Protocol C: The Hofmann Rearrangement (Process Safety)
A primary application of Z-β-Alanine Amide is its conversion to Z-ethylenediamine via the Hofmann rearrangement.[2] This reaction involves strong oxidants (e.g., NBS, Bleach, or Iodosobenzene diacetate).
Warning: The reaction generates isocyanate intermediates and CO₂ gas.[5]
Safety Step: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Never seal a Hofmann rearrangement reaction vessel during the heating phase, as pressure buildup from CO₂ release can cause vessel failure.
Synthesis & Degradation Logic
Understanding the chemical lifecycle of the compound helps predict impurities and degradation products.
Figure 2: Chemical lifecycle showing synthesis inputs and downstream reaction pathways (Hofmann) vs. deprotection routes.[2]
Emergency Response Protocols
Spills and Release
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don double nitrile gloves, lab coat, and safety goggles. If the spill is >10g of fine powder, use a P100 respirator.
Containment: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust dispersion.[2] Do not dry sweep.
Cleanup: Wipe up the slurry. Clean the surface with a detergent solution followed by an ethanol rinse to remove hydrophobic residues.
First Aid
Eye Contact: Flush immediately with water for 15 minutes.[6] The compound is a solid irritant; mechanical abrasion of the cornea is a risk.
Skin Contact: Wash with soap and water.[4] If redness persists (sign of sensitization), seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water.[7]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine (Acid analog).[2] Retrieved from .[2]
Thermal Stability of N-Protected Amino Acids: A Mechanistic & Operational Guide
Executive Summary The thermal stability of N-protected amino acids is a critical, often underestimated variable in peptide therapeutics and organic synthesis. While standard protocols operate at ambient temperatures, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thermal stability of N-protected amino acids is a critical, often underestimated variable in peptide therapeutics and organic synthesis. While standard protocols operate at ambient temperatures, the shift toward microwave-assisted Solid Phase Peptide Synthesis (MW-SPPS) and heated flow chemistry demands a rigorous understanding of thermal degradation thresholds.[1] This guide analyzes the thermal behavior of Fmoc- and Boc-protected species, detailing the mechanisms of premature deprotection and racemization, and provides self-validating protocols for stability assessment.
Mechanistic Foundations of Thermal Instability
Thermal instability in N-protected amino acids manifests primarily through two distinct pathways: premature protecting group cleavage and stereochemical inversion (racemization) .[1] Understanding the causality behind these events is essential for designing robust high-temperature protocols.[1]
Spontaneous Thermal Fmoc Cleavage
Unlike the Boc group, which requires acid catalysis for removal, the fluorenylmethoxycarbonyl (Fmoc) group is susceptible to spontaneous thermal elimination in polar aprotic solvents, even in the absence of base.
Mechanism: The reaction proceeds via an E1cB-like elimination.[1][2] At elevated temperatures (>100°C), polar solvents like DMSO or DMF stabilize the transition state, facilitating the abstraction of the acidic fluorenyl proton or promoting a direct thermal fragmentation.
Solvent Effect: The rate of thermal cleavage is solvent-dependent: DMSO > NMP > DMF .[1]
Critical Threshold: In DMSO, quantitative Fmoc removal occurs within 10–15 minutes at 120°C without any added base [1].
Thermally Induced Racemization
Racemization is the thermodynamic equilibration of the L-enantiomer to the D-enantiomer.[1] Heat provides the activation energy required to overcome the barrier for proton abstraction at the
-carbon.
Pathway A (Direct Enolization): Base-catalyzed removal of the H
proton forms a planar enolate intermediate. Reprotonation can occur from either face.[1]
Pathway B (Oxazolone Formation): The activated carboxyl group attacks the carbonyl oxygen of the N-protecting group (or the preceding peptide bond), forming a 5(4H)-oxazolone. This cyclic intermediate is highly prone to base-catalyzed racemization before ring opening [2].[1]
High-Risk Residues: Cysteine and Histidine are the "canaries in the coal mine" for thermal racemization.
His: The imidazole ring acts as an intramolecular base (autocatalysis), abstracting the H
.
Cys: The electron-withdrawing nature of the sulfur protecting group (e.g., Trt) increases the acidity of the H
.
Visualization of Degradation Pathways[3]
The following diagram illustrates the competing pathways of thermal degradation for an Fmoc-amino acid.
Figure 1: Thermal degradation pathways showing the bifurcation between premature protecting group removal and stereochemical inversion.[1]
Comparative Thermal Stability Analysis
The following data aggregates melting points (often a proxy for decomposition onset) and racemization rates under thermal stress. Note the stark contrast in stability between standard residues and "problematic" residues like Cysteine.
Table 1: Thermal Properties of Common N-Protected Amino Acids
Data compiled from supplier certificates and thermal analysis literature [3, 4].
Compound
Melt/Decomp Range (°C)
Thermal Stability Note
Fmoc-Gly-OH
174 – 175
High stability; primary decomposition is dehydration/condensation.[1]
Fmoc-Phe-OH
148 – 152
Moderate stability; stable in DMF up to ~80°C for short durations.[1]
Fmoc-Val-OH
143 – 146
Steric bulk provides some kinetic stability against racemization.[1]
Fmoc-Cys(Trt)-OH
170 – 173
CRITICAL: High racemization risk >50°C. Trityl group is acid-labile but thermally robust.[1]
Fmoc-His(Trt)-OH
N/A (Amorphous)
UNSTABLE: Significant racemization at >60°C due to imidazole autocatalysis.[1]
Boc-Phe-OH
85 – 88
Lower melting point but chemically stable (no spontaneous deprotection).[1]
Table 2: Racemization Rates in Coupling (Comparative)
Comparison of D-isomer formation during coupling at elevated temperatures [5, 6].[1][3]
Amino Acid Derivative
Conditions
% D-Isomer Formed
Fmoc-His(Trt)-OH
50°C, 10 min
6.8%
Fmoc-His(Trt)-OH
90°C, 2 min
16.6%
Fmoc-His(Boc)-OH
90°C, 2 min
0.81%
Fmoc-Cys(Trt)-OH
90°C, 2 min
26.6%
Fmoc-Cys(Dpm)-OH
90°C, 2 min
4.5%
Key Insight: For high-temperature applications (e.g., microwave SPPS), Fmoc-His(Boc)-OH and Fmoc-Cys(Dpm)-OH are superior alternatives to standard Trt-protected derivatives due to their resistance to thermal racemization.[1]
Experimental Protocols
Protocol A: Thermal Cleavage Stress Test (Self-Validating)
This protocol determines if a specific N-protected amino acid will spontaneously deprotect under your process conditions.[1]
Objective: Quantify premature Fmoc removal in a specific solvent/temperature system.
Preparation: Dissolve 10 mg of the Fmoc-amino acid in 0.7 mL of the target solvent (e.g., DMF-d7 or DMSO-d6) in an NMR tube.[1]
Baseline Scan: Acquire a 1H-NMR spectrum at 25°C. Integrate the methine proton of the Fmoc group (triplet, ~4.2 ppm) and the aromatic protons.
Thermal Stress: Heat the sample to the target process temperature (e.g., 80°C, 100°C, 120°C) for the expected process duration (e.g., 20 min) using a pre-heated oil bath or variable temperature NMR probe.
Analysis: Immediately cool to 25°C and re-acquire the spectrum.
Validation: Look for the emergence of the dibenzofulvene olefinic singlet at 6.21 ppm [1].
benzyl N-(2-carbamoylethyl)carbamate literature review
The "Mono-Protection Gateway" for Diamine Synthesis Executive Summary Benzyl N-(2-carbamoylethyl)carbamate (also known as Z-β-Alanine Amide or N-Cbz-β-Ala-NH₂ ) is a critical synthetic intermediate in organic chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
The "Mono-Protection Gateway" for Diamine Synthesis
Executive Summary
Benzyl N-(2-carbamoylethyl)carbamate (also known as Z-β-Alanine Amide or N-Cbz-β-Ala-NH₂ ) is a critical synthetic intermediate in organic chemistry and drug development. While often overlooked as a simple derivative of beta-alanine, its primary utility lies in its role as a precursor for mono-protected ethylenediamines .
Direct mono-protection of symmetric diamines (like 1,2-diaminoethane) typically results in a statistical mixture of mono-, di-, and un-protected species, requiring tedious purification. This guide details the "Rearrangement Strategy": synthesizing the amide of a beta-amino acid and subjecting it to Hofmann rearrangement . This pathway guarantees the formation of a mono-protected diamine with high fidelity, serving as a vital linker synthesis strategy in peptidomimetics and antibody-drug conjugate (ADC) chemistry.
Part 1: Chemical Identity & Structural Logic[1]
Property
Specification
IUPAC Name
Benzyl N-(3-amino-3-oxopropyl)carbamate
Common Name
Z-β-Alanine Amide; N-Cbz-β-Ala-NH₂
CAS Number
886-64-6
Formula
C₁₁H₁₄N₂O₃
Molecular Weight
222.24 g/mol
Core Function
Hofmann Rearrangement Substrate; Linker Precursor
Structural Causality:
The molecule consists of a 3-carbon backbone derived from β-alanine.[1][2] The amino terminus is "capped" with a Benzyloxycarbonyl (Cbz/Z) group, chosen for its stability to basic conditions and cleavage via catalytic hydrogenolysis (H₂/Pd-C). The carboxyl terminus is modified to a primary amide (-CONH₂), which is the "warhead" for the Hofmann rearrangement.
Part 2: Synthesis of the Core Scaffold
Objective: High-yield synthesis of Z-β-Ala-NH₂ from commercially available β-alanine.
The first step isolates the amine functionality to prevent polymerization during activation.
Protocol:
Dissolution: Dissolve β-alanine (100 mmol) in 4N NaOH (25 mL) and cool to 0°C.
Acylation: Add Benzyl chloroformate (Cbz-Cl, 110 mmol) dropwise over 30 minutes while simultaneously adding 2N NaOH to maintain pH > 10.
Expert Insight: Maintaining high pH is crucial to scavenge the HCl byproduct; otherwise, the amine becomes protonated (ammonium) and unreactive toward the electrophile.
Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 6N HCl. Extract the white precipitate (Z-β-Ala-OH) into ethyl acetate, dry over Na₂SO₄, and concentrate.
Phase B: Amidation (Mixed Anhydride Method)
Direct amidation is preferred over acid chloride formation to minimize side reactions, although β-alanine is achiral and racemization is not a concern.
Protocol:
Activation: Dissolve Z-β-Ala-OH (50 mmol) in dry THF (200 mL) with N-methylmorpholine (NMM, 50 mmol). Cool to -15°C.
Mechanism:[3][4][5][6][7][8][9] This forms the mixed carbonic-carboxylic anhydride, a potent electrophile.
Ammonolysis: Bubble anhydrous ammonia gas (or add 28% NH₄OH) into the cold solution.
Isolation: The product, Z-β-Ala-NH₂ , precipitates or is isolated by solvent evaporation. Recrystallize from Ethanol/Water.
Part 3: The "Killer App" – Hofmann Rearrangement
Objective: Conversion of Z-β-Ala-NH₂ to Z-Ethylenediamine (Mono-Z-1,2-diaminoethane).
This transformation is the primary reason for synthesizing this compound. It shortens the carbon chain by one methylene unit, converting the amide (-CONH₂) into an amine (-NH₂), while retaining the Z-protection on the distal nitrogen.
Mechanism Visualization
The following diagram illustrates the pathway from the amide to the mono-protected diamine using a hypervalent iodine reagent (PIDA), avoiding the harsh conditions of the traditional bromine/base method.
Caption: PIDA-mediated Hofmann rearrangement pathway converting the amide to a mono-protected amine via an isocyanate intermediate.
Setup: Dissolve Z-β-Ala-NH₂ (10 mmol) in a mixture of Ethyl Acetate/Acetonitrile/Water (2:2:1).
Oxidation: Add PIDA (11 mmol) in one portion at room temperature.
Why PIDA? Unlike Br₂/NaOH, PIDA (hypervalent iodine) is non-corrosive and works under mild, neutral-to-slightly-acidic conditions, preserving the Cbz group which might otherwise hydrolyze in strong base.
Rearrangement: Stir for 4–6 hours. The intermediate isocyanate forms and is immediately hydrolyzed by water to the carbamic acid, which spontaneously decarboxylates.[6][9]
Purification: Acidify with 1N HCl to convert the amine to its salt (Z-NH-CH₂-CH₂-NH₃⁺ Cl⁻), wash with ether (removes iodobenzene byproduct), then basify and extract with DCM.
Result: Pure Benzyl N-(2-aminoethyl)carbamate.
Part 4: Analytical Profile & Specifications
Researchers should verify the intermediate (Z-β-Ala-NH₂) using the following expected data points before proceeding to rearrangement.
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of benzyl N-(2-carbamoylethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The procedure...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of benzyl N-(2-carbamoylethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The procedure outlined is designed for reproducibility and scalability, with a focus on explaining the critical parameters that ensure a high yield and purity of the final product.
Introduction: The Significance of Benzyl N-(2-carbamoylethyl)carbamate
Benzyl N-(2-carbamoylethyl)carbamate, also known as N-Cbz-β-alanine amide, is a protected form of β-alanine amide. The benzyloxycarbonyl (Cbz or Z) protecting group is instrumental in synthetic organic chemistry, particularly in peptide synthesis, for temporarily masking the nucleophilicity of primary and secondary amines.[1] This protection allows for selective reactions at other functional groups within a molecule. The title compound serves as a key intermediate for the elaboration of more complex molecules, including peptidomimetics and other biologically active compounds. The presence of the terminal amide functionality provides a handle for further chemical transformations.
The synthesis described herein is based on the well-established Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[2] In this specific application, the primary amine of 3-aminopropanamide (β-alanine amide) is acylated using benzyl chloroformate.
Underlying Chemical Principles and Reaction Mechanism
The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of 3-aminopropanamide and benzyl chloroformate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride ion. A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The reaction proceeds as follows:
Figure 1: Reaction scheme for the synthesis of benzyl N-(2-carbamoylethyl)carbamate.
Experimental Workflow Overview
The synthesis of benzyl N-(2-carbamoylethyl)carbamate can be broken down into three main stages: reaction setup and execution, workup and extraction, and finally, purification and characterization. Each stage has critical steps that must be carefully controlled to ensure the success of the synthesis.
Caption: A high-level overview of the synthesis workflow.
Detailed Experimental Protocol
This protocol is designed for the synthesis of benzyl N-(2-carbamoylethyl)carbamate on a laboratory scale.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Aminopropanamide hydrochloride
≥98%
Commercially available
Can be prepared from β-alanine.
Benzyl chloroformate (Cbz-Cl)
≥97%
Commercially available
Corrosive and lachrymatory. Handle in a fume hood.
Sodium hydroxide (NaOH)
Reagent grade
Commercially available
Hydrochloric acid (HCl)
Concentrated, 37%
Commercially available
Corrosive.
Ethyl acetate (EtOAc)
ACS grade
Commercially available
Hexanes
ACS grade
Commercially available
Anhydrous sodium sulfate (Na₂SO₄)
Reagent grade
Commercially available
Deionized water
In-house
Step-by-Step Procedure
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopropanamide hydrochloride (or the free base) in a 1 M aqueous solution of sodium hydroxide. Use a stoichiometric amount of NaOH to neutralize the hydrochloride salt and an additional equivalent to act as the base for the reaction. Ensure the starting material is fully dissolved.
Reaction Setup: Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred amine solution via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions.[3]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching and Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This step protonates any unreacted amine and helps in the subsequent extraction.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure benzyl N-(2-carbamoylethyl)carbamate as a white solid.
Data Summary
The following table provides a summary of the key quantitative parameters for this synthesis.
Parameter
Value
Molar mass of 3-aminopropanamide
88.11 g/mol
Molar mass of benzyl chloroformate
170.59 g/mol
Molar mass of product
222.24 g/mol
Typical scale
10-50 mmol
Expected yield
75-90%
Melting point of product
To be determined experimentally
Troubleshooting and Key Considerations
Low Yield:
Incomplete Reaction: Ensure the reaction has gone to completion by TLC analysis before workup. If necessary, extend the reaction time.
Amine Protonation: The reaction is highly dependent on the basicity of the medium. Ensure sufficient base is present to neutralize the generated HCl.
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water.[1] While the reaction is performed in an aqueous medium, slow addition at low temperatures minimizes premature hydrolysis.
Impure Product:
Di-acylation: Although less likely with a primary amide, ensure a slight excess of the amine is not used to prevent potential side reactions.
Incomplete Extraction/Washing: Thorough extraction and washing steps are crucial to remove water-soluble byproducts and unreacted starting materials.
Safety Precautions
Benzyl chloroformate is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
The synthesis of benzyl N-(2-carbamoylethyl)carbamate via the Schotten-Baumann reaction is a robust and reliable method. By carefully controlling the reaction temperature, stoichiometry, and workup procedure, a high yield of the pure product can be consistently obtained. This protocol provides a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate.
References
Papadopoulou, M. V. (2006). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Arkivoc, 2006(16), 1-10. [Link]
PrepChem. Synthesis of benzyloxycarbonyl-L-alanine. [Link]
Chen, Z., Liu, D., Zhang, J., & Chen, Z. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189423. [Link]
Kim, J., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. RSC Advances, 11(28), 17163-17170. [Link]
National Center for Biotechnology Information. N-Benzyloxycarbonyl-beta-alanine. PubChem Compound Database. [Link]
Villalobos-Hernandez, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. [Link]
Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2004). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 33(4), 478-479. [Link]
Venkateswarlu, K., et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 4(3), 263-267. [Link]
Wessjohann, L. A., & Sontag, B. (1996). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. The Journal of Organic Chemistry, 61(12), 4313-4314. [Link]
Application Note: Selective N-Cbz Protection of β-Alanine
This is a comprehensive Application Note and Protocol for the N-Cbz protection of β-alanine , designed for researchers and process chemists. Abstract The protection of the -amino group in -alanine (3-aminopropanoic acid)...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol for the N-Cbz protection of β-alanine , designed for researchers and process chemists.
Abstract
The protection of the
-amino group in -alanine (3-aminopropanoic acid) is a foundational step in the synthesis of peptidomimetics, -peptides, and pharmaceutical intermediates. This guide details the protocol for synthesizing N-(Benzyloxycarbonyl)--alanine (Cbz--Ala-OH) using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Unlike -amino acids, -alanine possesses distinct zwitterionic properties and solubility profiles that require precise pH control to prevent oligomerization and maximize yield. This protocol ensures high purity (>98%) and minimizes common side reactions such as hydrolysis of the acylating agent.
Introduction & Mechanistic Insight
The Chemistry of Cbz Protection
The Benzyloxycarbonyl (Cbz or Z) group is a carbamate protecting group introduced by Bergmann and Zervas in 1932.[1] It is favored for its stability against basic conditions and its facile removal via catalytic hydrogenolysis (
/Pd-C) or strong acidolysis (HBr/AcOH), making it orthogonal to Boc and Fmoc groups in complex synthesis strategies.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amino group of
-alanine attacks the carbonyl carbon of benzyl chloroformate.
Base Role: The base (NaOH or
) serves two critical functions:
Deprotonates the ammonium form (
) of the zwitterionic -alanine to the nucleophilic amine ().
Neutralizes the HCl byproduct to drive the equilibrium forward and prevent acidification, which would protonate the amine and halt the reaction.
Side Reactions: The primary competitor is the hydrolysis of Cbz-Cl by water/hydroxide, yielding benzyl alcohol and
. This is mitigated by maintaining low temperatures (C) and controlled addition rates.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the N-acylation of
Controlled Addition: Add Cbz-Cl dropwise via the addition funnel over 30–45 minutes .
Simultaneous Base Addition (Optional but Recommended): If pH drops below 9, add supplementary 2N NaOH dropwise to maintain pH 9–10.
Observation: The reaction mixture may become cloudy or biphasic as Cbz-Cl is added. Vigorous stirring is essential to increase the interfacial surface area.[6]
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously for 3–4 hours .
Phase 3: Workup and Isolation
Washing: Transfer the reaction mixture to a separatory funnel. Wash with Diethyl Ether or MTBE (2 × 30 mL) .
Purpose: This removes unreacted Cbz-Cl and benzyl alcohol (hydrolysis byproduct). The product (as a sodium salt) remains in the aqueous layer.
Action: Keep the Aqueous Layer . Discard the organic layer (check TLC to confirm).
Acidification: Cool the aqueous layer back to 0°C. Carefully add 6N HCl dropwise with stirring until the pH reaches 1–2 .
Observation: The product, N-Cbz-
-alanine, will precipitate as a white solid or form an oil that slowly solidifies.
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 × 50 mL) .
Drying: Combine the EtOAc layers, wash with Brine (1 × 50 mL), and dry over anhydrous
or .
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.
Phase 4: Purification
Recrystallization: If the product purity is <98%, recrystallize from Ethyl Acetate/Hexanes or Water/Ethanol .
Dissolve crude solid in minimum hot EtOAc.
Add Hexanes dropwise until turbidity persists.
Cool to 4°C overnight.
Yield: Expected yield is 85–95% .
Workflow Diagram
Figure 2: Step-by-step workflow for the isolation of N-Cbz-
-alanine.
Analytical Data & Specifications
Verify the product identity using the following physicochemical properties.
Parameter
Specification
Notes
Appearance
White crystalline powder
Molecular Formula
Molecular Weight
223.23 g/mol
Melting Point
105 – 107 °C
Distinct from L-Alanine deriv. (~84°C)
Solubility
Soluble in EtOAc, DCM, MeOH
Insoluble in water (acid form)
NMR Characterization (
or
)
NMR (300 MHz, ):
10.5 (br s, 1H, -COOH )
7.35 (m, 5H, Ph -H)
5.30 (br s, 1H, -NH -)
5.10 (s, 2H, Ph-CH-O)
3.45 (q, 2H, -NH-CH-)
2.60 (t, 2H, -CH-COOH)
Critical Process Parameters (Troubleshooting)
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Cbz-Cl
Ensure temperature is <5°C during addition. Increase Cbz-Cl to 1.2 eq.
Oily Product
Residual Benzyl Alcohol
Perform thorough ether washes before acidification. Recrystallize from EtOAc/Hexane.
Incomplete Reaction
pH too low (<8)
Monitor pH continuously. The amine is protonated at neutral pH and cannot react. Add base to maintain pH >9.
Precipitate during reaction
Product precipitation
If the sodium salt precipitates, add more water. Ensure vigorous stirring.
Safety & Handling
Benzyl Chloroformate (Cbz-Cl): Highly corrosive and a lachrymator . Causes severe skin burns and eye damage.[2] Handle only in a fume hood. Decomposes to release HCl gas upon contact with moisture.
Exotherm: The neutralization of excess base with acid during workup is exothermic. Add acid slowly with cooling.
References
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3] (Standard reference for deprotection/protection conditions).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine.
BenchChem. (2025).[7] Technical Guide to the Cbz Protecting Group.
An Application Note and Protocol for the HPLC Purity Analysis of Benzyl N-(2-carbamoylethyl)carbamate Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatog...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the HPLC Purity Analysis of Benzyl N-(2-carbamoylethyl)carbamate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related impurities for Benzyl N-(2-carbamoylethyl)carbamate. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1] The described method is developed based on a systematic approach and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][3] The protocol provides a comprehensive framework covering instrumentation, method parameters, system suitability, and a full validation protocol, including forced degradation studies to establish the method's specificity.
Introduction and Scientific Rationale
Benzyl N-(2-carbamoylethyl)carbamate is an organic compound that serves as a potential building block in the synthesis of more complex pharmaceutical molecules. The presence of impurities, even in trace amounts, can affect the efficacy, stability, and safety of the final drug product. Therefore, a reliable and accurate analytical method is essential for quality control during its synthesis and purification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide focuses on a reversed-phase method, which is ideally suited for separating moderately polar compounds like the target analyte. The method utilizes a C18 stationary phase and a gradient elution of a buffered aqueous mobile phase with an organic modifier. This approach ensures the separation of the main analyte from potential process-related impurities and degradation products that may have a wide range of polarities.[5]
The core of this protocol is not just the "how" but the "why." Each parameter, from mobile phase pH to the validation strategy, is chosen to build a scientifically sound, self-validating system. The method's trustworthiness is established through a rigorous validation process, including forced degradation studies, which intentionally stress the analyte to generate potential degradants and prove the method can separate them from the pure substance.[6][7] This ensures the method is "stability-indicating," a critical requirement for regulatory submissions.[8]
Experimental Workflow Overview
The following diagram provides a high-level overview of the complete analytical workflow, from initial preparation to final data reporting.
Caption: Overall workflow for HPLC purity analysis.
Materials and Instrumentation
Instrumentation
HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon)
Analytical Balance (0.01 mg readability)
pH Meter
Sonicator
Volumetric glassware (Class A)
Chemicals and Reagents
Benzyl N-(2-carbamoylethyl)carbamate Reference Standard (Authenticated, >99.5% purity)
Benzyl N-(2-carbamoylethyl)carbamate Sample for Analysis
The selection of these parameters is based on the physicochemical properties of Benzyl N-(2-carbamoylethyl)carbamate. A C18 column provides excellent retention for the benzyl group, while the buffered mobile phase (pH 3.0) ensures that any weakly acidic or basic functional groups are in a consistent protonation state, leading to sharp, symmetrical peaks. A gradient elution is employed to resolve non-polar impurities (which elute later) from polar ones (which elute earlier) within a reasonable runtime.[5][9]
Parameter
Setting
Column
Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile (ACN)
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detector Wavelength
215 nm (for general detection of carbamate and impurities) and 257 nm (for the benzyl chromophore)
Injection Volume
10 µL
Run Time
30 minutes
Diluent
Mobile Phase A / Mobile Phase B (80:20 v/v)
Detailed Protocols
Protocol 1: Preparation of Solutions
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Diluent: Mix Mobile Phase A and Mobile Phase B in an 80:20 ratio.
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Benzyl N-(2-carbamoylethyl)carbamate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the Stock Standard.
Working Standard Solution (for Assay, ~0.01 mg/mL): Dilute 10.0 mL of the Stock Standard to 100.0 mL with diluent.
Working Standard Solution (for Impurities, ~0.001 mg/mL or 1% level): Dilute 1.0 mL of the Stock Standard to 100.0 mL with diluent.
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Benzyl N-(2-carbamoylethyl)carbamate sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to ensure detection and accurate quantification of impurities at low levels (e.g., 0.1%).[4]
Protocol 2: System Suitability Testing (SST)
Causality: Before any sample analysis, the performance of the chromatographic system must be verified.[10] This ensures that the system is capable of producing accurate and reproducible results on the day of the analysis.
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
Inject the diluent (blank) once to ensure no interfering peaks are present.
Make five replicate injections of the Working Standard Solution (for Assay, 0.01 mg/mL).
Evaluate the results against the acceptance criteria in the table below.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
% RSD of Peak Area
≤ 2.0% for 5 replicate injections
% RSD of Retention Time
≤ 1.0% for 5 replicate injections
Protocol 3: Analytical Procedure
Once the system passes the SST, create a sequence in the CDS software.
The sequence should be structured as follows:
Blank (Diluent)
Working Standard (for Impurities)
Working Standard (for Assay) - Inject at least twice to bracket samples.
Sample Solution(s) - In duplicate.
Working Standard (for Assay) - To check for drift.
Execute the sequence and collect the chromatograms.
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a cornerstone of quality assurance. The following protocol is based on ICH Q2(R2) guidelines.[3][11]
Caption: Core parameters for method validation.
Specificity (including Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]
Procedure:
Blank Interference: Inject the diluent to show no interference at the retention time of the analyte.
Forced Degradation: Subject the sample solution (1.0 mg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation.[7]
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize with 1N HCl before injection. Carbamates are often susceptible to base hydrolysis.[9]
Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 4 hours.
Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours, then prepare the solution.
Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber) for 24 hours.
Analysis: Analyze all stressed samples alongside an unstressed sample.
Acceptance Criteria:
The method must demonstrate resolution (R > 2.0) between the main peak and all major degradation product peaks.
Peak purity analysis (using a PDA detector) of the main peak in the stressed samples must pass, indicating no co-eluting peaks.
Linearity
Objective: To demonstrate a direct proportional relationship between concentration and the analytical signal over a defined range.[10]
Procedure:
Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the assay concentration (e.g., LOQ, 0.005, 0.01, 0.015, 0.02 mg/mL).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Objective: To determine the closeness of the test results to the true value, assessed by recovery studies.[13]
Procedure:
Spike a placebo (if a formulation) or a known low-purity batch of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
Procedure:
Repeatability (Intra-assay): Prepare six individual sample preparations at 100% of the test concentration. Analyze them on the same day with the same analyst and instrument.
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Procedure:
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
LOD is typically where S/N is 3:1.
LOQ is typically where S/N is 10:1.
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Procedure:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Inject a system suitability solution and a sample for each condition.
Acceptance Criteria: The system suitability parameters must still be met, and the assay result should not significantly change compared to the analysis under normal conditions.
Use the 1% standard for impurity calculation, assuming a relative response factor of 1.0 unless determined otherwise.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the purity of Benzyl N-(2-carbamoylethyl)carbamate. The comprehensive validation protocol confirms its suitability as a stability-indicating method for routine quality control and in support of drug development and manufacturing processes.
References
Vertex AI Search. (2026, February 3).
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
Onyx Scientific. An Effective Approach to HPLC Method Development.
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
IntuitionLabs. (2026, January 8). ICH Q2(R2)
PubMed. (2013, April 15).
Acta Scientific. (2020, March 23).
Pharmaguideline. (2024, December 11).
PJSIR.
EPA. Method 632.
Separation Science. (2023, December 8).
PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
AMSbiopharma. (2025, July 22).
lookchem. Cas 72080-83-2,BENZYL N-(2-AMINOETHYL)
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Wikipedia.
CORE. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
Wiley Online Library. (2022, November 29).
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The Chemistry of Benzyl Carbamate: Synthesis and Applic
Application Note: Mass Spectrometric Analysis and Fragmentation of Benzyl N-(2-carbamoylethyl)carbamate
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the analysis of benzyl N-(2-carbamoylethyl)carbamate using electrospray ionization tandem mass s...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed guide to the analysis of benzyl N-(2-carbamoylethyl)carbamate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the predictable fragmentation pathways of this molecule under collision-induced dissociation (CID), offering insights into the structural elucidation of this and related compounds. This guide includes a step-by-step protocol for sample analysis and discusses the chemical principles governing the observed fragmentation patterns, supported by established mass spectrometry literature.
Introduction: The Significance of Carbamates in Drug Development
Benzyl N-(2-carbamoylethyl)carbamate is a molecule of interest due to its bifunctional nature, incorporating both a carbamate and a primary amide. Carbamate moieties are prevalent in pharmaceuticals and agrochemicals, acting as key functional groups that influence a compound's biological activity and metabolic stability.[1] The benzyloxycarbonyl (Cbz or Z) group, a specific type of benzyl carbamate, is also a widely used protecting group in synthetic organic chemistry.[2] Understanding the stability and fragmentation behavior of such molecules under mass spectrometric conditions is crucial for their identification and quantification in complex biological matrices during drug discovery and development. This application note serves as a practical guide for researchers employing mass spectrometry for the characterization of compounds containing the benzyl carbamate functional group linked to an amide-containing side chain.
Principles of ESI-MS/MS Fragmentation of Benzyl N-(2-carbamoylethyl)carbamate
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in the positive ion mode, which is the focus of this guide.[3] In the collision cell of a tandem mass spectrometer, these precursor ions are subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.[4] The fragmentation of benzyl N-(2-carbamoylethyl)carbamate is primarily dictated by the lability of the benzyl and carbamate groups.
The most likely site of protonation is the nitrogen of the carbamate or the oxygen of either the carbamate or amide carbonyl group. The stability of the resulting fragment ions is a key determinant of the fragmentation pathway.[5] For benzyl carbamates, a dominant fragmentation pathway involves the cleavage of the benzyl-oxygen bond, leading to the formation of a highly stable benzyl cation, which may rearrange to the even more stable tropylium ion (m/z 91).[6][7]
Predicted Fragmentation Pathways
The fragmentation of protonated benzyl N-(2-carbamoylethyl)carbamate is anticipated to proceed through several key pathways, as illustrated in the diagram below. The primary cleavage events are centered around the carbamate linkage and the benzylic C-O bond.
Caption: General workflow for LC-MS/MS analysis.
5.3.1. Liquid Chromatography (LC) Parameters
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
5.3.2. Mass Spectrometry (MS) Parameters
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 800 L/hr
Cone Gas Flow: 50 L/hr
Collision Gas: Argon
MS/MS Mode: Product Ion Scan of m/z 223.11
Collision Energy: Ramped (e.g., 10-40 eV) to observe the formation of various fragment ions.
5.4. Data Analysis
Acquire data in product ion scan mode to obtain a full fragmentation spectrum of the precursor ion (m/z 223.11).
Identify the major fragment ions and compare their m/z values with the predicted fragments in the table above.
For quantitative studies, develop a Multiple Reaction Monitoring (MRM) method using the most stable and intense fragment ions (e.g., m/z 223.11 -> 91.05).
Conclusion
The mass spectrometric fragmentation of benzyl N-(2-carbamoylethyl)carbamate is characterized by predictable cleavage patterns, primarily driven by the stable benzyl group and the labile carbamate functionality. By understanding these fragmentation pathways, researchers can confidently identify and characterize this and structurally related molecules in various analytical applications. The provided protocol offers a robust starting point for developing sensitive and specific LC-MS/MS methods for the analysis of benzyl carbamate derivatives.
References
Benin, V., et al. (2009). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-aminoethyl)sulfide Functionality. eCommons. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3). [Link]
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21387-21397. [Link]
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
Application Note: High-Purity Isolation of Benzyl N-(2-carbamoylethyl)carbamate via Automated Flash Column Chromatography
Abstract This application note provides a detailed, field-proven protocol for the purification of benzyl N-(2-carbamoylethyl)carbamate, a key intermediate in medicinal chemistry and materials science. The inherent polari...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, field-proven protocol for the purification of benzyl N-(2-carbamoylethyl)carbamate, a key intermediate in medicinal chemistry and materials science. The inherent polarity conferred by the terminal carbamoyl (amide) group and the internal carbamate linkage necessitates a robust purification strategy to remove common synthetic impurities. We present a comprehensive methodology employing silica gel column chromatography, detailing the rationale behind solvent system selection, column packing, sample loading, and post-purification analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related polar molecules.
Introduction and Scientific Context
Benzyl N-(2-carbamoylethyl)carbamate is a bifunctional organic molecule featuring a Cbz-protected amine and a primary amide. The Cbz (carboxybenzyl) group is a widely used protecting group in peptide synthesis and organic chemistry, removable under mild hydrogenolysis conditions.[1] The presence of both a carbamate and an amide group makes the molecule moderately polar and capable of strong hydrogen bonding, which can present challenges during purification.
Common impurities in its synthesis may include unreacted starting materials such as benzyl carbamate or ethylenecarbamoyl precursors, as well as byproducts from side reactions.[2] Achieving high purity (>98%) is critical for subsequent synthetic steps and for ensuring the integrity of biological or material science data. Column chromatography on silica gel remains the gold standard for this type of purification, offering a scalable and effective means of separating compounds based on their differential adsorption to the stationary phase.[3]
Principle of Chromatographic Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography.
Stationary Phase: Silica gel (SiO₂) is used as the polar stationary phase. Its surface is rich in silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors.
Mobile Phase: A less polar organic solvent system is used as the mobile phase.
Mechanism of Separation: Compounds in the crude mixture are introduced to the column and continuously partition between the stationary and mobile phases.
Polar Compounds: Molecules with polar functional groups (like the amide and carbamate in our target compound) will interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They will be adsorbed more strongly and thus elute from the column more slowly.
Non-polar Compounds: Less polar impurities will have weaker interactions with the silica gel, spend more time in the mobile phase, and therefore elute more quickly.
By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively desorb and elute the bound compounds in order of increasing polarity, achieving separation.[4]
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step provides a rapid preview of the separation and helps determine the ideal mobile phase composition.[5]
Objective: To find a solvent system where the target compound, benzyl N-(2-carbamoylethyl)carbamate, has a Retention Factor (Rf) of approximately 0.2-0.3 . This Rf value ensures that the compound moves off the baseline but is retained sufficiently for good separation from both less polar and more polar impurities.
Protocol for TLC Analysis:
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, spot the crude mixture on a silica gel TLC plate. Also spot the starting materials, if available, for comparison.
Elution: Develop the plate in a sealed TLC chamber containing a candidate mobile phase.
Visualization:
UV Light: The benzyl group in the target compound contains an aromatic ring that absorbs UV light. The compound will appear as a dark spot on a fluorescent green background under a 254 nm UV lamp.[6] This is a non-destructive primary visualization method.
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing compounds with oxidizable groups like amides and carbamates. Dip the plate in the stain and gently heat. The target compound will appear as a yellow/brown spot on a purple background.[7]
Optimization: Adjust the ratio of the polar to non-polar solvent until the desired Rf is achieved. (e.g., increase the ethyl acetate content in a hexane/ethyl acetate system to lower the Rf).
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel 60 F₂₅₄ TLC Plates
Industry standard for polar organic molecules; fluorescent indicator aids UV visualization.
Initial Mobile Phase
70:30 Ethyl Acetate / Hexanes
A good starting point for moderately polar compounds.
Alternative Mobile Phase
2-5% Methanol in Dichloromethane
Useful if the compound shows poor mobility or streaking in ethyl acetate systems.
Target Rf
0.2 - 0.3
Provides optimal resolution in the subsequent column chromatography.[5]
Visualization
1. UV Light (254 nm) 2. KMnO₄ Stain
UV is non-destructive and specific for the aromatic ring. KMnO₄ provides broad detection of functional groups.[6][7]
Detailed Protocol for Column Chromatography Purification
This protocol outlines a wet-slurry packing method, which is highly reliable for preventing air bubbles and ensuring a homogenous column bed.[8]
Securely clamp the column in a vertical position in a fume hood.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
In a separate beaker, prepare a slurry by mixing silica gel with the initial, non-polar mobile phase (e.g., 90:10 Hexane/Ethyl Acetate). The consistency should be pourable but not overly dilute.
With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to encourage even settling and dislodge any trapped air bubbles.
Continuously add the slurry until the desired column height is reached (typically 20-25 cm for a 1-2 g scale purification).
Drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry at any stage. [9]
Add a final protective layer (~1 cm) of sand on top of the silica bed.
Step 2: Sample Loading (Dry Loading Recommended)
Due to the polarity of the target compound, dry loading is the preferred method to ensure a narrow starting band and prevent dissolution issues at the column head.
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
Carefully add this silica-adsorbed sample onto the top layer of sand in the column.
Step 3: Elution and Fraction Collection
Carefully add the mobile phase (the solvent system determined by TLC) to the top of the column using a pipette or dropping funnel, taking care not to disturb the top layer.
Open the stopcock and begin collecting the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).
Maintain a constant level of solvent above the silica bed throughout the elution process.
If separation between the product and a close-running impurity is difficult, a gradient elution can be employed. After the initial non-polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., from 70% to 100% ethyl acetate) to elute the target compound more efficiently and prevent excessive peak tailing.[10]
Step 4: Fraction Analysis and Product Isolation
Monitor the collected fractions using TLC to identify which contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
Combine the fractions that contain only the pure benzyl N-(2-carbamoylethyl)carbamate.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Place the final product under high vacuum to remove any residual solvent.
Workflow Visualization
Caption: Workflow for the purification of benzyl N-(2-carbamoylethyl)carbamate.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Compound won't elute
Mobile phase is not polar enough; compound may be decomposing on silica.
Gradually increase the polarity of the mobile phase (e.g., add 1-5% methanol to ethyl acetate). To check for decomposition, spot the crude product on a TLC plate, let it sit for 30 minutes, then elute to see if new spots appear.[10]
Poor separation
Rf values of components are too close; column was overloaded; elution was too fast.
Use a shallower solvent gradient or run the column isocratically with a less polar solvent system. Ensure the mass of crude product is no more than 1-2% of the mass of the silica gel. Reduce the flow rate.
Streaking bands/spots
Sample is too concentrated on TLC; compound is acidic/basic; strong sample-silica interaction.
Dilute the sample for TLC analysis. For amine-containing compounds, adding a small amount (~0.5%) of triethylamine to the mobile phase can help. For acidic compounds, add ~0.5% acetic acid.[5]
Cracked/channeling column bed
Column was allowed to run dry; improper packing.
This is often irreversible. The column must be repacked. Always ensure the solvent level remains above the silica bed.[4]
Conclusion
This application note provides a robust and reproducible protocol for the purification of benzyl N-(2-carbamoylethyl)carbamate using silica gel column chromatography. The key to success lies in the systematic preliminary analysis via TLC to determine the optimal mobile phase. By following the detailed steps for column preparation, dry sample loading, and fraction analysis, researchers can consistently obtain the target compound with high purity, suitable for demanding applications in drug discovery and chemical synthesis.
References
H.J. Almquist, C.E. Klose. (1939). Synthesis of a Carbamate of Vitamin K. Journal of the American Chemical Society. Available at: [Link]
Restek Corporation. (n.d.). Effective Analysis of Carbamate Pesticides. Separation Science. Available at: [Link]
Papanastasiou, I., et al. (2009). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. Molecules. Available at: [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
Thompson, A. L., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Organic Syntheses. (n.d.). Preparation of Benzyl isopropoxymethyl carbamate. Available at: [Link]
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate. Available at: [Link]
CROMlab Instruments. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Available at: [Link]
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
VanVeller Lab, Iowa State University. (n.d.). How to Perform Flash Chromatography. Available at: [Link]
Organic Chemistry Portal. (n.d.). TLC Stains. Available at: [Link]
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Available at: [Link]
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Available at: [Link]
Chrom8 International. (n.d.). Carbamate Pesticide Analysis Columns. Available at: [Link]
Application Notes & Protocols: Leveraging Carbamate Linkers for Site-Specific Bioconjugation via Transglutaminase
Introduction: The Pursuit of Precision in Bioconjugation The field of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), relies on the precise and stable attachment of payloads (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Precision in Bioconjugation
The field of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), relies on the precise and stable attachment of payloads (e.g., cytotoxic drugs, fluorescent probes) to biomolecules. While traditional chemical methods often target abundant functional groups like lysines, leading to heterogeneous mixtures, enzymatic approaches offer unparalleled site-specificity and control.[1]
This guide details a powerful chemoenzymatic strategy utilizing microbial transglutaminase (mTG), an enzyme that forges a highly stable isopeptide bond between the side-chain carboxamide of a glutamine (Gln) residue on a protein and a primary amine on a linker-payload substrate.[2][3] We will explore the use of benzyl N-(2-aminoethyl)carbamate as a versatile, protected linker. The carbamate moiety provides a stable backbone, while the benzyl (Cbz) protecting group allows for orthogonal synthetic manipulations before revealing the primary amine necessary for the enzymatic conjugation. This approach enables the creation of homogenous, well-defined bioconjugates with controlled stoichiometry.
Principle of the Chemoenzymatic Workflow
The core of this strategy is a two-stage process that separates the chemical synthesis from the enzymatic bioconjugation.
Chemical Synthesis: A payload of interest is first chemically coupled to the benzyl N-(2-aminoethyl)carbamate linker. The benzyloxycarbonyl (Cbz) group protects an internal amine, directing the payload to the terminal primary amine. Subsequently, the Cbz group is removed under specific conditions to unmask a different primary amine, which will serve as the handle for the enzyme.
Enzymatic Conjugation: The payload, now equipped with a reactive primary amine, is introduced to a target protein containing a transglutaminase-accessible glutamine residue. The enzyme specifically catalyzes the formation of a covalent bond, linking the payload to the protein at a defined location.
This workflow ensures that the sensitive biomolecule is only exposed to gentle, physiological conditions during the final conjugation step, preserving its structure and function.
Figure 1: Overall chemoenzymatic workflow.
PART 1: Preparation of the Transglutaminase-Ready Payload
This section describes the chemical synthesis required to arm a payload with the deprotected amine linker, making it a substrate for transglutaminase. We will use a generic payload containing a carboxylic acid for illustrative purposes.
Protocol 1.1: Coupling of Payload to the Cbz-Protected Linker
This step attaches the payload to the terminal amine of the linker, while the internal amine remains protected.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Reaction Buffer: 0.1 M MES, pH 6.0.
Solvents for purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane).
Procedure:
Payload Activation:
Dissolve the carboxylic acid-containing payload (1.0 equiv) in anhydrous DMF.
Add NHS (1.5 equiv) and EDC (1.5 equiv).
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor by TLC or LC-MS.
Linker Preparation:
Dissolve Benzyl N-(2-aminoethyl)carbamate hydrochloride (1.2 equiv) in DMF.
Add TEA or DIPEA (2.5 equiv) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
Coupling Reaction:
Add the activated payload solution dropwise to the linker solution.
Stir the reaction at room temperature overnight.
Work-up and Purification:
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product (Payload-CO-NH-CH₂CH₂-NH-Cbz) by flash column chromatography.
Protocol 1.2: Cbz Deprotection to Generate the Active Substrate
This crucial step unmasks the primary amine required for the enzymatic reaction. Catalytic hydrogenation is the standard method for Cbz removal.[5]
Materials:
Protected Conjugate (Payload-CO-NH-CH₂CH₂-NH-Cbz) from Protocol 1.1.
Palladium on carbon (Pd/C, 10 wt. %).
Methanol or Ethanol.
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus).
Procedure:
Dissolve the protected conjugate in methanol.
Carefully add Pd/C (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon).
Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC or LC-MS to confirm the disappearance of the starting material.
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.
Rinse the Celite pad with additional methanol.
Concentrate the filtrate under reduced pressure to yield the final, deprotected amine substrate (Payload-CO-NH-CH₂CH₂-NH₂). Verify the product identity and purity by LC-MS and NMR.
PART 2: Site-Specific Protein Conjugation via Transglutaminase
With the amine-functionalized payload in hand, the final step is the highly specific enzymatic conjugation to the target protein.
Mechanism of Transglutaminase Action
The mTG enzyme catalyzes a transamidation reaction. An active site Cysteine residue attacks the γ-carboxamide of a glutamine on the target protein, releasing ammonia and forming a covalent thioester intermediate. A primary amine from the payload-linker substrate then attacks this intermediate, resulting in the formation of a stable isopeptide bond and regeneration of the enzyme's active site.
Figure 2: Reaction mechanism of microbial transglutaminase (mTG).
Protocol 2.1: Enzymatic Conjugation Reaction
Materials:
Target protein with accessible Gln residue(s) (e.g., an antibody with an engineered "Q-tag").
Amine-functionalized payload (from Protocol 1.2).
Recombinant Microbial Transglutaminase (mTG).
Reaction Buffer: 50 mM Tris-HCl or PBS, pH 7.4 - 8.0.
Quenching Solution (optional): e.g., Glycine or Hydroxylamine solution.
Purification system: Size-Exclusion Chromatography (SEC) or Affinity Chromatography.
Procedure:
Reagent Preparation:
Prepare a stock solution of the target protein (e.g., 5-10 mg/mL) in the reaction buffer.
Prepare a stock solution of the amine-functionalized payload (e.g., 10-50 mM) in a compatible solvent (e.g., DMSO or water). Note the final concentration of organic solvent in the reaction should typically be kept below 5-10%.
Reconstitute mTG enzyme according to the manufacturer's instructions to a stock concentration (e.g., 100 U/mL).
Reaction Setup:
In a microcentrifuge tube, combine the target protein and the amine-functionalized payload. The molar ratio of payload-to-protein should be optimized but typically ranges from 10- to 50-fold excess.
Initiate the reaction by adding the mTG enzyme. A typical starting point is an enzyme-to-protein ratio of 1:20 to 1:100 (w/w).
Gently mix the solution and incubate at a controlled temperature, typically 25°C or 37°C, for 1-4 hours.
Monitoring and Quenching:
(Optional) Monitor the reaction progress by taking time points and analyzing via SDS-PAGE (for a mass shift) or hydrophobic interaction chromatography (HIC-HPLC).
(Optional) Once the desired level of conjugation is reached, the reaction can be quenched by adding an excess of a small molecule amine like glycine or by using a specific mTG inhibitor.
Purification of the Bioconjugate:
Remove unreacted payload, enzyme, and other small molecules by purifying the reaction mixture using Size-Exclusion Chromatography (SEC).
Alternatively, if the protein has an affinity tag (e.g., His-tag, Protein A binding site), affinity chromatography can be used.
Characterization and Storage:
Analyze the final purified bioconjugate for purity (SEC-HPLC), identity (Mass Spectrometry), and Drug-to-Antibody Ratio (DAR) (UV-Vis or HIC-HPLC).
Store the final conjugate under appropriate buffered conditions, often with cryoprotectants at -20°C or -80°C.
Data & Parameters Summary
The following table provides starting parameters for optimization.
Parameter
Recommended Range
Rationale & Key Insight
Payload-Linker Molar Excess
10x - 50x over protein
The enzymatic reaction follows Michaelis-Menten kinetics; a higher substrate concentration drives the reaction towards completion.
Enzyme:Protein Ratio (w/w)
1:100 - 1:20
Lower enzyme amounts can work but may require longer incubation times. Higher amounts can accelerate the reaction but increase costs and purification burden.
Reaction pH
7.4 - 8.0
mTG is active over a broad pH range, but this range is optimal for both enzyme activity and the stability of most proteins like antibodies.
Reaction Temperature
25°C - 37°C
Higher temperatures increase the rate of reaction but may compromise the stability of the target protein. 37°C is common for efficient conjugation.
Incubation Time
1 - 4 hours
Reaction is typically rapid. Monitor progress to avoid potential side reactions or degradation over extended periods.
- Verify enzyme activity with a control substrate.- Confirm the target Gln is accessible or use a protein with an engineered Q-tag.[3]- Increase the molar excess of the payload-linker.- Optimize pH and temperature for your specific protein.
Protein Aggregation
- High concentration of organic solvent (from payload stock).- Protein instability under reaction conditions.
- Keep final DMSO/DMF concentration <5%.- Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer.- Perform the reaction at a lower temperature (e.g., 25°C or 4°C) for a longer duration.
Precipitation of Payload
- Poor aqueous solubility of the payload-linker.
- Modify the linker to include a hydrophilic spacer (e.g., a small PEG unit).- Decrease the total reaction volume to maintain solubility.
References
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
Sang, Z., et al. (2017). Transglutaminase-Catalyzed Bioconjugation Using One-Pot Metal-Free Bioorthogonal Chemistry. ACS Omega. Retrieved from [Link]
Ebenig, A., et al. (2019). Efficient Site-Specific Antibody-Drug Conjugation by Engineering a Nature-Derived Recognition Tag for Microbial Transglutaminase. ResearchGate. Retrieved from [Link]
Schibli, R., & Spycher, P. (2015, August 17). Microbial transglutaminase for site-specific protein conjugation. Zedira GmbH Blog. Retrieved from [Link]
Wang, L., et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PMC. Retrieved from [Link]
AbOliGo. (2025, April 2). Site-directed antibody conjugation methods 1: application of transglutaminase. Retrieved from [Link]
PubChem. Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
Roy, R., Katzenellenbogen, E., & Jennings, H. J. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian Journal of Biochemistry and Cell Biology, 62(5), 270-275. Retrieved from [Link]
Creative Biolabs. (2024, November 7). Chemical Conjugation. Retrieved from [Link]
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]
CORE. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates.... Retrieved from [Link]
PubChem. Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
PubChem. Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen.... Retrieved from [Link]
PubMed. (2015). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide.... Retrieved from [Link]
Wikipedia. Benzyl carbamate. Retrieved from [Link]
PMC. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
EPA. Benzyl N-(2-aminoethyl)carbamate - Chemical Details. Retrieved from [Link]
JACS Au. (2023). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. Retrieved from [Link]
Wikipedia. Hofmann rearrangement. Retrieved from [Link]
Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
Emory Theses and Dissertations. (2023). Asparagine and Glutamine Bioconjugation. Retrieved from [Link]
RSC Publishing. New thermolytic carbamoyl groups for the protection of nucleobases. Retrieved from [Link]
PMC. Glutamine and Asparagine Side Chain Hyperconjugation-Induced Structurally Sensitive Vibrations. Retrieved from [Link]
ResearchGate. Structure of carbamoyl chlorides 1−9. Retrieved from [Link]
PMC. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Retrieved from [Link]
ResearchGate. Asparagine and glutamine side-chains identified in INEPT experiments. Retrieved from [Link]
Frontiers. (2020). Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR. Retrieved from [Link]
Technical Support Center: Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
Welcome to the dedicated technical support guide for the synthesis of benzyl N-(2-carbamoylethyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of benzyl N-(2-carbamoylethyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reaction in their workflows. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis, typically involving the N-protection of 3-aminopropanamide with benzyl chloroformate (Cbz-Cl), is a foundational reaction. While seemingly straightforward, it is prone to several side reactions and purification challenges that can impact yield and purity. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, observable problems during the synthesis and purification of benzyl N-(2-carbamoylethyl)carbamate.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues. The root cause can often be traced to one of three areas: reagent quality, reaction conditions, or work-up procedures.
Possible Causes & Solutions:
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to moisture, readily hydrolyzing to benzyl alcohol and HCl.[1][2] This not only consumes your reagent but the generated HCl can protonate the starting amine, rendering it non-nucleophilic.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture ingress.[3]
Inadequate pH Control (Schotten-Baumann Conditions): This reaction is often performed under Schotten-Baumann conditions (an aqueous base in a two-phase system).[4][5] The base is critical for neutralizing the HCl byproduct. If the pH drops too low, the starting amine becomes protonated and unreactive.
Solution: Maintain the pH of the aqueous layer between 9 and 11 throughout the addition of benzyl chloroformate. Use a pH meter for real-time monitoring or check periodically with pH paper. A slow, dropwise addition of the Cbz-Cl allows the base to neutralize the acid as it's formed.
Sub-optimal Temperature: The reaction between an amine and benzyl chloroformate is exothermic. Running the reaction at room temperature can accelerate side reactions.
Solution: The addition of benzyl chloroformate should always be performed at 0 °C using an ice-water bath.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
Losses During Work-up: The product has moderate water solubility. Aggressive or excessive aqueous washes can lead to significant product loss into the aqueous phase.
Solution: After the initial extraction, wash the combined organic layers with brine (saturated NaCl solution). This reduces the solubility of the organic product in the aqueous phase, driving more of it into the organic layer. Minimize the volume and number of aqueous washes.
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-tree workflow for diagnosing and solving low-yield issues.
Q2: My final product is an impure oil that won't crystallize. How do I identify the impurity and purify the product?
An oily product is a classic sign of persistent impurities that disrupt the crystal lattice formation.[7] The most likely culprits are unreacted starting materials or specific side products.
Possible Causes & Solutions:
Side Product: Dibenzyl Carbonate: This impurity arises from the reaction of benzyl chloroformate with benzyl alcohol (formed from Cbz-Cl hydrolysis) or by the reaction of two molecules of Cbz-Cl with the base.
Identification: Dibenzyl carbonate often appears as a less polar spot on a TLC plate compared to the desired product. In ¹H NMR, it shows a characteristic singlet for the benzylic protons around 5.1-5.2 ppm.
Solution: The key is prevention by minimizing Cbz-Cl hydrolysis (see Q1). For purification, dibenzyl carbonate can be separated from the more polar product using silica gel column chromatography. A gradient elution, for example, starting with hexane/ethyl acetate (e.g., 3:1) and gradually increasing the ethyl acetate polarity, is effective.
Side Product: Di-acylated Species: It's possible for the amide nitrogen of the starting material or the product to be acylated, leading to a di-Cbz protected species. This is more likely under strongly basic or anhydrous conditions with excess Cbz-Cl.
Identification: This byproduct will be significantly less polar than the desired product. It can be identified by mass spectrometry (higher molecular weight) and NMR.
Solution: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate, but avoid a large excess. Careful control of stoichiometry is crucial. Purification is best achieved by column chromatography.
Residual Benzyl Alcohol: From the hydrolysis of Cbz-Cl.
Identification: A polar impurity, often visible on TLC. In ¹H NMR, it shows a benzylic singlet around 4.6 ppm and a broad hydroxyl proton signal.
Solution: Most benzyl alcohol can be removed by washing the organic extract with water or brine.[7] If it persists, column chromatography is required.
Key Reaction and Side Reaction Pathways
Caption: Desired synthesis pathway and common side product formation routes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this reaction?
The choice depends on your scale and desired work-up.
Schotten-Baumann (Biphasic): Using an aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) with an immiscible organic solvent (like Dichloromethane or Ethyl Acetate) is very common and effective.[8][9] This setup allows for easy neutralization and removal of the HCl byproduct.
Anhydrous Organic: Using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent like THF or DCM is also an option. This avoids issues with Cbz-Cl hydrolysis but requires careful removal of the resulting ammonium salt (e.g., triethylammonium chloride), which can sometimes complicate purification.
System
Base
Solvent
Pros
Cons
Schotten-Baumann
Na₂CO₃, NaHCO₃
Water + DCM/EtOAc
Easy HCl removal; simple work-up.
Risk of Cbz-Cl hydrolysis; product may have some water solubility.
Anhydrous
Triethylamine (TEA)
THF, DCM
Minimizes hydrolysis of Cbz-Cl.
Amine salt byproduct can be difficult to remove; requires strictly anhydrous conditions.
Q2: How do I properly handle and store benzyl chloroformate?
Safety and proper handling are paramount.
Toxicity & Reactivity: Benzyl chloroformate is a potent lachrymator (causes tearing), is corrosive, and reacts with water to release HCl gas.[1][2] Always handle it in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator (2-8 °C) to slow decomposition. Impure samples often appear yellow.[1]
Q3: Can I use Di-tert-butyl dicarbonate (Boc₂O) instead of Cbz-Cl?
Yes, Boc₂O is an excellent alternative for installing the Boc (tert-butyloxycarbonyl) protecting group.[10][11]
Advantages of Boc₂O: It is a solid, less acutely toxic, and its byproducts (t-butanol and CO₂) are volatile and easily removed.[9] The reaction conditions are generally mild.
Disadvantages: The key difference lies in the deprotection step. Cbz groups are typically removed by catalytic hydrogenolysis, which is a very clean method.[8] Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which may not be compatible with other acid-sensitive functional groups in your molecule.[10][11] The choice between Cbz and Boc depends entirely on the overall synthetic strategy for your target molecule.[12]
Protocol: Standard Synthesis via Schotten-Baumann Conditions
This protocol provides a reliable starting point for the synthesis.
Materials:
3-Aminopropanamide (1.0 eq)
Sodium Carbonate (Na₂CO₃) (2.0 eq)
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
Dichloromethane (DCM)
Water (Deionized)
Brine (Saturated NaCl solution)
Procedure:
Dissolve Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopropanamide (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of water and DCM.
Cool Reaction: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is stable at 0-5 °C.
Add Cbz-Cl: Add benzyl chloroformate (1.1 eq), dissolved in a small amount of DCM, to the reaction mixture dropwise via an addition funnel over 30-45 minutes. Ensure the temperature does not rise above 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as eluent).
Work-up:
Separate the organic and aqueous layers using a separatory funnel.
Extract the aqueous layer twice more with DCM.
Combine all organic layers.
Wash the combined organic layer once with 1M HCl (to remove any unreacted amine), once with water, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by silica gel column chromatography if significant impurities are present.[6][13]
References
Google. (2026).
Vertex AI Search. (n.d.).
Papanastasiou, I., et al. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
Technical Support Center: Optimizing the Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
Welcome to the technical support center for the synthesis of benzyl N-(2-carbamoylethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of benzyl N-(2-carbamoylethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of benzyl N-(2-carbamoylethyl)carbamate. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Consistently Low Yield of Benzyl N-(2-carbamoylethyl)carbamate
Question: I am consistently obtaining a low yield of my target compound, benzyl N-(2-carbamoylethyl)carbamate. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of benzyl N-(2-carbamoylethyl)carbamate, which is typically prepared by reacting an appropriate amine with benzyl chloroformate, can stem from several factors.[1][2] The primary reasons often revolve around suboptimal reaction conditions, reagent quality, and the presence of side reactions.
Potential Causes and Solutions:
Inadequate Control of Reaction Temperature: The reaction between benzyl chloroformate and amines is exothermic.[3] Running the reaction at too high a temperature can lead to the formation of side products.
Solution: Maintain a low temperature, typically between 0 °C and 5 °C, during the addition of benzyl chloroformate.[4] Use an ice bath to control the temperature of the reaction vessel.
Presence of Water: Benzyl chloroformate is highly sensitive to moisture and will readily hydrolyze to benzyl alcohol and HCl.[5] This not only consumes your reagent but the generated acid can also react with the amine starting material, rendering it unreactive.
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle benzyl chloroformate in a dry, inert atmosphere (e.g., under nitrogen or argon).[6]
Suboptimal pH: The reaction requires a basic environment to neutralize the HCl generated during the reaction.[3] If the pH is too low, the amine starting material will be protonated and will not act as a nucleophile. If the pH is too high, it can promote the hydrolysis of the benzyl chloroformate.
Solution: Use a suitable base to maintain the pH in the optimal range (typically 8-10). Common bases for this reaction include sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine.[6] The base should be added in slight excess to ensure complete neutralization of the acid.
Formation of a Di-substituted Urea Byproduct: If there is an excess of the amine starting material or if the reaction conditions are not carefully controlled, a di-substituted urea can form as a byproduct.
Solution: Add the benzyl chloroformate slowly and portion-wise to the reaction mixture containing the amine.[4] This helps to maintain a low concentration of the chloroformate and minimizes the chance of it reacting with the already formed carbamate.
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities after purification. What are the common impurities and how can I effectively remove them?
Answer:
The presence of impurities can significantly affect the quality and usability of your benzyl N-(2-carbamoylethyl)carbamate. Understanding the potential impurities is the first step towards effective purification.
Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar benzyl alcohol from the desired product.
Unreacted Amine Starting Material
Incomplete reaction.
Aqueous Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase.
Di-substituted Urea
Side reaction due to excess amine or localized high concentration of benzyl chloroformate.
Recrystallization or Column Chromatography: If the urea is a solid, recrystallization from a suitable solvent may be effective. Otherwise, column chromatography is the preferred method.
Benzyl Carbonate
Reaction of two molecules of benzyl chloroformate.
Column Chromatography: This non-polar impurity can be separated from the more polar product using silica gel chromatography.
Experimental Protocol: Purification by Column Chromatography
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel.
Elute the Column: Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the different components.
Collect Fractions: Collect the eluting solvent in fractions and analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzyl N-(2-carbamoylethyl)carbamate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of benzyl N-(2-carbamoylethyl)carbamate.
Q1: What are the optimal reaction conditions for the synthesis of benzyl N-(2-carbamoylethyl)carbamate?
A1: The optimal conditions can vary slightly depending on the specific amine used, but a general set of optimized conditions would be:
Temperature: 0-5 °C during the addition of benzyl chloroformate, followed by stirring at room temperature for a few hours to ensure the reaction goes to completion.[4]
Solvent: A biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution of a base is often used. Aprotic polar solvents like acetonitrile can also be effective.[7][8]
Base: An inorganic base like sodium carbonate or potassium carbonate is commonly used to maintain a basic pH.[6]
Stoichiometry: A slight excess of the amine (around 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the benzyl chloroformate.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting materials and the appearance of the product spot.
Q2: What is the mechanism of the reaction between benzyl chloroformate and an amine?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the carbamate.
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Q4: Are there alternative reagents to benzyl chloroformate for introducing the Cbz protecting group?
A4: Yes, while benzyl chloroformate is the most common reagent, alternatives exist. These are often used to avoid the handling of the moisture-sensitive and corrosive benzyl chloroformate. Some alternatives include:
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This is a stable, crystalline solid that is less sensitive to moisture.
Dibenzyl dicarbonate (Cbz₂O): Similar to Boc anhydride, this reagent is also a solid and can be easier to handle than benzyl chloroformate.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the identity and purity of your benzyl N-(2-carbamoylethyl)carbamate:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the compound.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carbamate carbonyl and N-H bonds.
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
References
Poulos, A., et al. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved February 1, 2026, from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved February 1, 2026, from [Link]
Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
Nagy, V., & Tuba, R. (2023).
Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 1, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 1, 2026, from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 1, 2026, from [Link]
Nagy, V., & Tuba, R. (2023).
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved February 1, 2026, from [Link]
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved February 1, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. Retrieved February 1, 2026, from [Link]
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 1, 2026, from [Link]
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved February 1, 2026, from [Link]
Technical Support Center: Cbz Deprotection & Carbamoyl Stability
Topic: Stability of the carbamoyl group during Benzyloxycarbonyl (Cbz/Z) deprotection. Document ID: TSC-PROT-042 Last Updated: 2026-02-18[1] Executive Summary & Core Directive The Short Answer: The carbamoyl group (prima...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of the carbamoyl group during Benzyloxycarbonyl (Cbz/Z) deprotection.
Document ID: TSC-PROT-042
Last Updated: 2026-02-18[1]
Executive Summary & Core Directive
The Short Answer: The carbamoyl group (primary amides, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
, and substituted ureas, ) is generally highly stable during standard Cbz deprotection conditions (catalytic hydrogenolysis and mild acidolysis).
The Technical Nuance: While the carbamoyl moiety itself is chemically robust, the process of Cbz removal generates a free amine.[1] In specific structural contexts (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
- or -peptides, urea linkages), this newly liberated amine can attack the carbamoyl carbonyl, leading to intramolecular cyclization (hydantoin or diketopiperazine formation). This is the primary failure mode, not direct hydrolysis of the carbamoyl group.
Diagnostic Decision Tree
Use this flowchart to select the safest deprotection method based on your substrate's specific risk factors.
Caption: Decision matrix for selecting Cbz deprotection conditions to maximize carbamoyl survival.
Troubleshooting Guide (FAQs)
Issue 1: "I lost my carbamoyl group (amide/urea) completely."
Hydrolysis if heated; bromination of electron-rich rings (e.g., Tyr).
TFA / Thioanisole
Acidolysis
Excellent
Very slow for Cbz (better for Boc); requires "Push-Pull" scavengers.
(DCM)
Lewis Acid
Moderate
Can cleave ethers/esters; requires low temp (-78°C).
Li / Liquid
Dissolving Metal
Poor
High risk of amide reduction or hydrolysis.
Mechanistic Visualization: The Cyclization Risk
This diagram illustrates the "Hidden Danger" where the carbamoyl group is lost not by external reagents, but by the molecule destroying itself.
Caption: Kinetic competition between desired product isolation and intramolecular cyclization (hydantoin formation).
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (The definitive guide on orthogonality).
Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag. (Details on side reactions of Asparagine/Glutamine carbamoyl groups).
Felix, A. M., et al. (1978).[1] "Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation". Journal of Organic Chemistry, 43(21), 4194–4196.[1] (Protocol C source). [1]
Schön, I. (1984).[1] "Sodium-Liquid Ammonia Reduction in Peptide Chemistry". Chemical Reviews, 84(3), 287–297.[1] (Evidence for instability of amides in dissolving metal conditions). [1]
Technical Support Center: Preventing Byproduct Formation in Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation and effectively...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation and effectively troubleshoot common challenges. Our focus is to provide you with the expertise and practical insights needed to minimize byproduct formation and optimize your reaction outcomes.
Carbamates are a critical functional group in a vast array of pharmaceuticals and industrial chemicals. While numerous synthetic routes exist, each presents a unique set of challenges, often leading to the formation of unwanted byproducts that can complicate purification and reduce yields. This guide will dissect the common issues encountered during carbamate synthesis, explain the underlying mechanistic principles, and provide actionable, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbamate synthesis?
The nature of byproducts in carbamate synthesis is highly dependent on the chosen synthetic route. However, some of the most frequently encountered impurities include:
N-Alkylated Amines/Carbamates: Arise when the amine starting material or the carbamate product is alkylated by the alkyl halide or another electrophile in the reaction mixture.[1][2]
Ureas (Symmetrical and Unsymmetrical): Formed from the reaction of an isocyanate intermediate with a primary or secondary amine. This is a significant issue in methods proceeding through an isocyanate, such as the Curtius or Hofmann rearrangements.[3][4]
Allophanates: Result from the reaction of an isocyanate with a previously formed carbamate. This is particularly prevalent when an excess of isocyanate is used or at elevated temperatures.[5][6]
Isocyanurates: The cyclic trimer of isocyanates, often formed at higher temperatures in the presence of certain catalysts.[5][7]
Hydrolysis Products: The carbamate group can be sensitive to strong acidic or basic conditions, leading to hydrolysis back to the amine and alcohol.[8]
Q2: How can I detect and quantify these byproducts?
A multi-faceted analytical approach is often necessary for the accurate detection and quantification of carbamates and their byproducts. Common techniques include:
High-Performance Liquid Chromatography (HPLC): A versatile technique, often coupled with UV or fluorescence detectors, for separating and quantifying carbamates and many of their byproducts.[9][10] Post-column derivatization can enhance the sensitivity for certain carbamates.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): Can be challenging due to the thermal lability of many carbamates, often requiring derivatization to produce more volatile and stable compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: An invaluable tool for structural elucidation of both the desired product and any isolated byproducts.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues encountered during carbamate synthesis, organized by the synthetic methodology.
Issue 1: N-Alkylation in Carbamate Synthesis from CO₂, Amines, and Alkyl Halides
The direct synthesis of carbamates from carbon dioxide, an amine, and an alkyl halide is an attractive, greener alternative to traditional methods. However, a common side reaction is the N-alkylation of the starting amine or the product carbamate by the alkyl halide.[1][2]
Q: My reaction is producing a significant amount of N-alkylated amine as a byproduct. What is causing this and how can I prevent it?
Causality: The formation of the N-alkylated byproduct competes with the desired carbamate formation. The amine nucleophile can directly attack the alkyl halide in an SN2 reaction, a process that can be accelerated under harsh reaction conditions.[2]
Troubleshooting Protocol:
Optimize Reaction Temperature and Pressure:
Rationale: Higher temperatures can favor the N-alkylation pathway.[2]
Procedure: Screen a range of temperatures, starting from a lower temperature (e.g., 60 °C) and gradually increasing. Monitor the reaction progress and byproduct formation by TLC or LC-MS. One study found that 70°C and 3 bar of CO₂ pressure provided good conversion with minimal byproduct formation for a specific system.[1]
Increase Carbon Dioxide Concentration/Pressure:
Rationale: A higher concentration of CO₂ can accelerate the formation of the carbamate anion, making it the dominant nucleophile to react with the alkyl halide.[1]
Procedure: If using a pressure reactor, incrementally increase the CO₂ pressure. For reactions at atmospheric pressure, ensure a constant and efficient bubbling of CO₂ through the reaction mixture.
Choice of Base:
Rationale: Strong, non-nucleophilic bases are known to stabilize the carbamate intermediate, favoring the desired reaction pathway.[1][2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base for this transformation.[12]
Procedure: Ensure the use of a suitable non-nucleophilic base. If issues persist, consider screening other bases like cesium carbonate, which has been shown to be effective.[12][13]
Addition of Quaternary Ammonium Salts:
Rationale: Additives like tetrabutylammonium iodide (TBAI) can suppress the N-alkylation of the carbamate product.[14]
Procedure: Introduce a catalytic amount of TBAI to the reaction mixture and monitor for a decrease in the N-alkylated byproduct.
Data Presentation: Effect of Temperature and Pressure on Byproduct Formation
Entry
Temperature (°C)
Pressure (bar)
Conversion (%)
Carbamate (%)
N-Alkylated Byproduct (%)
1
60
3
70
67
3
2
70
3
83
81
2
3
80
3
88
79
9
4
70
1
56
51
5
5
70
5
98
91
7
6
70
7
96
83
13
Data adapted from a study on the continuous synthesis of carbamates from CO₂ and amines.[1]
Experimental Workflow: Minimizing N-Alkylation
Caption: Workflow for optimizing carbamate synthesis to minimize N-alkylation.
Issue 2: Allophanate and Isocyanurate Formation in Isocyanate-Based Syntheses
Syntheses involving isocyanate intermediates, such as the reaction of an isocyanate with an alcohol, are highly efficient. However, the high reactivity of isocyanates can lead to the formation of allophanate and isocyanurate byproducts.[5][7][15]
Q: I am observing the formation of high molecular weight byproducts, likely allophanates and isocyanurates, in my reaction of an isocyanate with an alcohol. How can I suppress these side reactions?
Causality:
Allophanate Formation: The N-H proton of the initially formed carbamate is acidic enough to be attacked by another molecule of isocyanate, especially at elevated temperatures or in the presence of excess isocyanate.[6][7]
Isocyanurate Formation: The cyclic trimerization of the isocyanate is a common side reaction, particularly at high temperatures and in the presence of certain catalysts like strong bases.[7][15]
Troubleshooting Protocol:
Control Stoichiometry:
Rationale: Using a large excess of the isocyanate will drive the formation of allophanates.
Procedure: Carefully control the stoichiometry of the reactants. A slight excess of the alcohol component may be beneficial. If the isocyanate must be used in excess, consider adding it slowly to the alcohol solution to maintain a low instantaneous concentration.
Optimize Reaction Temperature:
Rationale: Both allophanate and isocyanurate formation are favored at higher temperatures.[7][16]
Procedure: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by an appropriate analytical technique to determine the optimal temperature.
Catalyst Selection:
Rationale: The choice of catalyst can significantly influence the product distribution. While many catalysts accelerate carbamate formation, some can also promote the formation of isocyanurates.[15] Catalysts like tin carboxylates are generally selective for carbamate formation.[15]
Procedure: If using a catalyst, ensure it is selective for the desired reaction. If isocyanurate formation is a major issue, consider switching to a milder or more selective catalyst. Some catalysts are specifically designed to minimize byproduct formation.[17]
Solvent Effects:
Rationale: The use of an inert, high-boiling solvent can help to dissipate heat and maintain a more controlled reaction temperature, thereby reducing side reactions.[16]
Procedure: If conducting the reaction neat is problematic, consider the use of an appropriate solvent.
Byproduct Formation Pathway
Caption: Pathways for allophanate and isocyanurate byproduct formation.
Issue 3: Urea Formation in Syntheses Utilizing the Curtius Rearrangement
The Curtius rearrangement is a powerful method for converting carboxylic acids into carbamates via an acyl azide and subsequent isocyanate intermediate. A common complication is the formation of symmetrical or unsymmetrical ureas.[3]
Q: My Curtius rearrangement reaction to form a carbamate is yielding a significant amount of urea. Why is this happening and what can I do to favor carbamate formation?
Causality: The isocyanate intermediate generated during the Curtius rearrangement is highly electrophilic. If any primary or secondary amines are present in the reaction mixture (e.g., from incomplete conversion of the starting amine or as an impurity), they will readily react with the isocyanate to form a urea.[4] Water in the reaction can also lead to the formation of an unstable carbamic acid, which can decompose to an amine and CO₂, further contributing to urea formation.
Troubleshooting Protocol:
Ensure Anhydrous Conditions:
Rationale: Water can react with the isocyanate to form an amine, which then reacts with another isocyanate molecule to form a symmetrical urea.
Procedure: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purity of Starting Materials:
Rationale: Amine impurities in the starting materials or solvents can lead to urea formation.
Procedure: Use highly pure starting materials and solvents. If necessary, purify them before use.
Efficient Trapping of the Isocyanate:
Rationale: The alcohol nucleophile competes with any residual amine nucleophiles for the isocyanate. Efficient trapping with the alcohol is key to maximizing carbamate yield.
Procedure:
Use the alcohol as the solvent: If feasible, using the desired alcohol as the solvent will ensure a large excess is present to trap the isocyanate as it forms.
Slow addition of the acyl azide: If the rearrangement is performed thermally, adding the acyl azide solution slowly to the heated alcohol can help to maintain a low concentration of the isocyanate, favoring reaction with the alcohol over side reactions.
One-Pot Procedures:
Rationale: One-pot procedures that avoid the isolation of the potentially unstable acyl azide can minimize side reactions.[18]
Procedure: Consider using reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion of a carboxylic acid to a carbamate in the presence of an alcohol.
Logical Relationship in Curtius Rearrangement
Caption: Competing reactions of the isocyanate intermediate in the Curtius rearrangement.
References
Zhang, Q., Yuan, H. Y., Fukaya, N., Yasuda, H., & Choi, J. C. (2017). A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2. ChemSusChem, 10(7), 1501–1508. [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. [Link]
Gryn'ova, G., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
Comer, E., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]
Google Patents. (n.d.). US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates.
Reddy, B. V. S., et al. (2006). Synthesis of Carbamates Using Yttria-Zirconia Based Lewis Acid Catalyst. Taylor & Francis Online. [Link]
ResearchGate. (n.d.). Synthesis of carbamate using CO2 as a carbon source. Retrieved from [Link]
Das, S., et al. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC. [Link]
Opre, Z., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC. [Link]
Jagdmann, G. E., et al. (n.d.). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow. [Link]
Maji, A., et al. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters. [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Dell'Amico, D. B., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of Selected Carbamate Pesticides in Water by HPLC. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Carbamates using Zinc Chloride as a Catalyst. Retrieved from [Link]
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
D'Elia, V., et al. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI. [Link]
Schwetlick, K., et al. (1990). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
ScienceMadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Retrieved from [Link]
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
Bouguettoucha, A., et al. (2016). Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Polymer Chemistry. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates.
ResearchGate. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
Zimmer, R., et al. (n.d.). Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. PMC. [Link]
Google Patents. (n.d.). US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
troubleshooting guide for benzyl carbamate protection step
Topic: Troubleshooting Guide for Benzyl Carbamate (Cbz/Z) Protection Role: Senior Application Scientist Status: Active Support Session[1] Introduction: The "Z" Group Welcome to the technical support center for Cbz protec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Guide for Benzyl Carbamate (Cbz/Z) Protection
Role: Senior Application Scientist
Status: Active Support Session[1]
Introduction: The "Z" Group
Welcome to the technical support center for Cbz protection. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of organic synthesis, particularly in peptide chemistry, due to its unique orthogonality—it is stable to the acidic conditions that remove Boc groups and the basic conditions that remove Fmoc groups.[1][2]
However, the protection step is often deceptively simple.[1] Users frequently encounter issues with reagent hydrolysis , di-protection , and purification of the benzyl alcohol byproduct .[1] This guide dissects these failure modes using mechanistic logic.
Module 1: Reagent Selection & Decision Matrix
Before you troubleshoot the reaction, ensure you are using the correct reagent for your substrate's sensitivity.[1]
Figure 1: Decision matrix for selecting the appropriate Cbz source based on substrate properties.[1][3]
Module 2: The Schotten-Baumann Protocol (SOP)
The most common failure mode is hydrolysis of Cbz-Cl before it reacts with the amine.[1][3] This occurs when the biphasic system is not managed correctly.[1]
Standard Operating Procedure (Optimized)
Solvent System: Dissolve amine in 1:1 mixture of THF/Water or Dioxane/Water .[1][3]
Why: Water dissolves the inorganic base; organic solvent solubilizes the Cbz-Cl.[1][3]
Base: Add NaHCO₃ (2.0 - 3.0 equiv) or Na₂CO₃ .[1][3]
Target pH: 8–10.
Warning: pH > 10 risks racemization (if chiral) or di-protection.[1][3] pH < 7 stalls the reaction (amine protonation).[1]
Temperature: Cool to 0°C .
Why: Retards the rate of hydrolysis (reaction with water) more than it retards the aminolysis.[1]
Addition: Add Cbz-Cl (1.1 - 1.2 equiv) dropwise.
Critical: If Cbz-Cl is old, it may contain HCl.[1][3] Purge bottle with N₂ after use.[1][3]
Stirring:Vigorous stirring is non-negotiable.
Mechanism:[1][2][3][4][5][6][7] The reaction happens at the interface of the organic droplets.[1] Poor stirring = Hydrolysis.[1][3]
Module 3: Troubleshooting & FAQs
Issue 1: Low Yield / Starting Material Remains
Symptom: TLC shows unreacted amine, but Cbz-Cl is consumed.[1][3]
Root Cause: The "Hydrolysis Trap."[1] Water competes with the amine for the Cbz-Cl.[1][3]
The Fix:
Check pH: As the reaction proceeds, HCl is generated, dropping the pH.[1] If pH drops below 8, the amine becomes protonated (
) and cannot react.[1] Add more base to maintain pH 8-9.
Reagent Quality: Cbz-Cl degrades to benzyl alcohol and HCl over time.[1][3] If the liquid is fuming heavily or has a precipitate, distill it or buy fresh.[1]
Order of Addition: Do not mix Cbz-Cl and base water before adding the amine.
Issue 2: Formation of Di-Cbz Product
Symptom: A less polar spot appears above the product on TLC.[1][3]
Root Cause: The mono-Cbz product still has an acidic proton on the nitrogen (
).[1][3] If the base is too strong (e.g., NaOH) or excess Cbz-Cl is used, the second proton is removed, leading to .[1]
The Fix:
Switch Base: Use NaHCO₃ instead of NaOH or Na₂CO₃. It is too weak to deprotonate the carbamate.[1]
Symptom: Product is an oil that smells faintly floral/sweet (Benzyl alcohol).[1] NMR shows extra benzylic protons around 4.6 ppm (distinct from Cbz CH₂ at ~5.1 ppm).[1][3]
Root Cause: Hydrolysis of excess Cbz-Cl produces benzyl alcohol (
The "Heller" Wash: If your product is a solid, recrystallize from EtOAc/Hexane.[1]
stays in the mother liquor.
Chromatography:
is polar.[1][3] It often co-elutes with polar amines.[1][3]
Chemical Trick: After the reaction, add a scavenger amine (like dimethylamine or glycine) to consume excess Cbz-Cl, converting it to a water-soluble or easily separable urea/carbamate, preventing more
Understanding the competition between the productive pathway and the hydrolytic pathway is vital for troubleshooting.[1]
Figure 2: Kinetic competition in Schotten-Baumann conditions.[1][3] Low temperature favors the Amine path; High pH or low amine nucleophilicity favors the Water path.
Module 5: Advanced Protocols
Protocol A: Protection of Amino Acids (Schotten-Baumann)
Heller, S. T., & Sarpong, R. (2011).[1][3] Chemoselective Esterification and Amidation of Carboxylic Acids. Organic Letters. (Discusses selectivity principles relevant to acylations). [Link][1]
Common Organic Chemistry. (n.d.). Cbz Protection Conditions. [Link]
Orthogonal Protection Strategies: The Cbz Advantage for Amide-Bearing Intermediates
Topic: Orthogonal Protection Strategies Using Benzyl N-(2-carbamoylethyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orthogonal Protection Strategies Using Benzyl N-(2-carbamoylethyl)carbamate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex bioactive molecules—particularly peptides and peptidomimetics containing sensitive side chains—orthogonal protection strategies are paramount. This guide focuses on Benzyl N-(2-carbamoylethyl)carbamate (also known as Z-
-Ala-NH ), a critical intermediate that exemplifies the utility of the Benzyloxycarbonyl (Cbz or Z) protecting group in the presence of primary amides.
The core strategy centers on the orthogonality of the Cbz group relative to acid-labile (Boc) and base-labile (Fmoc) systems. By employing Benzyl N-(2-carbamoylethyl)carbamate, researchers can perform selective deprotection under neutral conditions (hydrogenolysis), preserving the integrity of the primary amide moiety—a functional group prone to dehydration (to nitriles) under strong acidic conditions or hydrolysis under strong basic conditions.
Technical Analysis: The Cbz-Amide Orthogonality Strategy
The molecule Benzyl N-(2-carbamoylethyl)carbamate consists of a
-alanine backbone where the N-terminus is protected by a Cbz group and the C-terminus is a primary amide.
Structure:
Strategic Advantage
The primary challenge in synthesizing amide-containing intermediates is preventing side reactions during N-terminal deprotection.
Acid Sensitivity (Boc Strategy): Strong acids like TFA (used to remove Boc) can, under certain conditions, cause dehydration of primary amides to nitriles or cleavage of sensitive peptide bonds.
Base Sensitivity (Fmoc Strategy): Strong bases like piperidine (used to remove Fmoc) can cause aspartimide formation or hydrolysis of sensitive esters/amides.
The Cbz Solution: The Cbz group is removed via catalytic hydrogenolysis (
) or mild acidolysis. Hydrogenolysis is entirely neutral, occurring at room temperature, ensuring the complete preservation of the carbamoylethyl (amide) side chain.
Comparative Analysis: Cbz vs. Boc vs. Fmoc
Feature
Cbz (Z) Strategy (Focus)
Boc Strategy
Fmoc Strategy
Reagent
Benzyl N-(2-carbamoylethyl)carbamate
Boc--Ala-NH
Fmoc--Ala-NH
Deprotection Condition
(Neutral)
TFA / DCM (Strong Acid)
Piperidine / DMF (Strong Base)
Amide Stability
Excellent (No side reactions)
Good to Moderate (Risk of dehydration to nitrile)
Good (Risk of hydrolysis/side reactions)
Orthogonality
Orthogonal to Acid & Base labile groups
Orthogonal to Base & Hydrogenolysis
Orthogonal to Acid & Hydrogenolysis
Cost
Low (Benzyl chloroformate is cheap)
Moderate
High
Scalability
High (Industrial standard)
High
Moderate (Solubility issues)
Experimental Protocols
Protocol A: Synthesis of Benzyl N-(2-carbamoylethyl)carbamate
Objective: To install the Cbz protection on
-alanine amide or convert Z--Ala-OH to the amide.
Method (Mixed Anhydride Coupling):
Dissolve Z-
-Ala-OH (10 mmol) in dry THF (50 mL) and cool to -15°C under .
Add N-Methylmorpholine (NMM, 11 mmol) followed by Isobutyl chloroformate (11 mmol). Stir for 15 min to form the mixed anhydride.
Add a solution of Ammonia (
) in dioxane (0.5 M, 25 mL) or bubble dry gas for 30 min.
Warm to room temperature and stir for 4 hours.
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5%
, 5% , and brine.
Purification: Recrystallize from EtOAc/Hexane to yield Benzyl N-(2-carbamoylethyl)carbamate as a white solid.
Objective: To remove the Cbz group selectively, yielding the free amine (
-Ala-NH) without affecting the amide or other acid/base sensitive groups.
Dissolve Benzyl N-(2-carbamoylethyl)carbamate (1 mmol) in MeOH (10 mL).
Add 10% Pd/C catalyst (10 wt% loading).
Atmosphere: Purge with
, then introduce (balloon pressure or 1 atm).
Reaction: Stir vigorously at RT for 2-4 hours. Monitor by TLC (disappearance of UV-active spot).
Workup: Filter through Celite to remove Pd/C. Rinse with MeOH.
Concentrate: Evaporate filtrate to yield
-Alanine Amide (free base) .
Note: If the free amine is volatile or unstable, add 1 eq. of HCl in dioxane before evaporation to isolate as the hydrochloride salt.
Visualization of the Orthogonal Strategy
The following diagram illustrates the orthogonal protection pathway, highlighting the stability of the amide group during Cbz removal compared to potential risks with other strategies.
Caption: Workflow demonstrating the synthesis of Benzyl N-(2-carbamoylethyl)carbamate and its selective deprotection via hydrogenolysis to preserve the primary amide.
Critical Considerations & Troubleshooting
Solubility: Benzyl N-(2-carbamoylethyl)carbamate can be sparingly soluble in non-polar solvents. For hydrogenolysis, Methanol (MeOH) or Ethanol (EtOH) are the solvents of choice. If solubility is an issue, add a small amount of Acetic Acid (AcOH).
Catalyst Poisoning: Ensure the starting material is free of sulfur-containing impurities (e.g., from thioethers in previous steps), as these will poison the Pd/C catalyst.
Alternative Cleavage: If hydrogenolysis is not possible (e.g., presence of benzyl ethers that must be kept), HBr in Acetic Acid can be used, but the reaction time must be strictly controlled to prevent amide hydrolysis.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. New York: Wiley. (Standard reference for Cbz cleavage conditions).
Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd ed. Springer-Verlag. (Foundational text on amide protection and mixed anhydride coupling).
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups". Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of orthogonality including Cbz vs Boc/Fmoc).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 273364, Benzyl N-(2-carbamoylethyl)carbamate.
Comparative
comparative yield analysis of different benzyl N-(2-carbamoylethyl)carbamate synthesis routes
The following guide provides a comparative yield analysis and technical breakdown of synthesis routes for Benzyl N-(2-carbamoylethyl)carbamate (also known as Z-β-Ala-NH₂ or Cbz-3-aminopropionamide ). This compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative yield analysis and technical breakdown of synthesis routes for Benzyl N-(2-carbamoylethyl)carbamate (also known as Z-β-Ala-NH₂ or Cbz-3-aminopropionamide ). This compound serves as a critical intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and protected β-amino acid derivatives.
Executive Summary & Strategic Analysis
Benzyl N-(2-carbamoylethyl)carbamate (CAS: 886-64-6) functions primarily as a protected building block where the amine is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is converted to a primary amide.
For industrial and research scale-up, three primary routes exist. The Direct Protection Route (Route A) is identified as the superior method for yield and atom economy, provided the starting material (3-aminopropanamide) is available. The Mixed Anhydride Route (Route B) is the standard alternative when starting from the amino acid, while the Ester Ammonolysis Route (Route C) is historically significant but kinetically inferior.
Yield & Efficiency Comparison Table
Metric
Route A: Direct Protection
Route B: Mixed Anhydride
Route C: Ester Ammonolysis
Starting Material
3-Aminopropanamide HCl
Z-β-Alanine-OH
Z-β-Alanine-OMe
Step Count
1 Step
2 Steps (from Z-AA)
2 Steps (from Z-AA)
Overall Yield
88 – 95%
75 – 85%
60 – 70%
Reaction Time
3 – 5 Hours
4 – 6 Hours
24 – 48 Hours
Atom Economy
High
Medium
Low (Methyl loss)
Purification
Recrystallization
Extraction/Column
Column/Recrystallization
Scalability
Excellent
Good
Poor (Slow kinetics)
Technical Synthesis Pathways
The following diagram illustrates the chemical connectivity and logic flow for the three evaluated routes.
Caption: Comparative reaction flow. Route A offers direct access, while Routes B and C require activation of the carboxylic acid.
Detailed Experimental Protocols
Route A: Direct Schotten-Baumann Protection (Recommended)
Mechanism: Nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate (Cbz-Cl) under basic conditions. The amide nitrogen (-CONH₂) is significantly less nucleophilic and remains unreacted.
Reagents:
3-Aminopropanamide Hydrochloride (10 mmol)
Benzyl Chloroformate (Cbz-Cl) (11 mmol)
Sodium Hydroxide (NaOH) (25 mmol)
Solvent: Water / THF (1:1 v/v)
Protocol:
Dissolution: In a 100 mL round-bottom flask, dissolve 1.25 g of 3-aminopropanamide HCl in 15 mL of water.
Basification: Cool to 0°C in an ice bath. Add 2.5 mL of 4N NaOH solution dropwise to neutralize the salt and provide basicity.
Addition: Simultaneously add Cbz-Cl (1.57 mL) and an additional 2.5 mL of 4N NaOH dropwise over 30 minutes, maintaining pH > 9 and temperature < 5°C.
Expert Note: Vigorous stirring is critical as Cbz-Cl is immiscible with water.
Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane).[1]
Workup: Acidify carefully to pH 6 with 1N HCl (if necessary to precipitate). The product often precipitates directly. Filter the white solid.
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.
Expected Yield: 2.0 – 2.1 g (90–95%).
Route B: Mixed Anhydride Amidation
Mechanism: Activation of Z-β-Alanine with isobutyl chloroformate (IBCF) to form a mixed anhydride, followed by nucleophilic acyl substitution by ammonia.
Reagents:
Z-β-Alanine-OH (10 mmol)
Isobutyl Chloroformate (IBCF) (10 mmol)
N-Methylmorpholine (NMM) (10 mmol)
Ammonia (28% aq or 0.5M in Dioxane) (15 mmol)
Solvent: Anhydrous THF
Protocol:
Activation: Dissolve Z-β-Alanine-OH (2.23 g) and NMM (1.1 mL) in dry THF (20 mL). Cool to -15°C (Salt/Ice bath).
Anhydride Formation: Add IBCF (1.3 mL) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.
Critical Control Point: Temperature must not rise above -10°C to prevent decomposition of the mixed anhydride into the isobutyl ester.
Amidation: Add ammonia solution (or bubble NH₃ gas) into the mixture. Stir at -15°C for 30 minutes, then warm to room temperature over 2 hours.
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 5% citric acid, 5% NaHCO₃, and brine.
Expected Yield: 1.7 – 1.9 g (75–85%).
Route C: Ammonolysis of Methyl Ester
Mechanism: Direct nucleophilic attack of ammonia on the ester carbonyl. This reaction is notoriously slow for non-activated esters.
Protocol:
Solution: Dissolve Z-β-Alanine-OMe (2.37 g, 10 mmol) in Methanol (20 mL) saturated with ammonia gas.
Reaction: Seal in a pressure tube or stoppered flask. Stir at room temperature for 24–48 hours.
Optimization: Gentle heating (40°C) can accelerate the reaction but increases the risk of side reactions.
Workup: Concentrate in vacuo. Recrystallize the residue.
Expected Yield: 1.4 – 1.6 g (60–70%).
Analytical Validation
To ensure the integrity of the synthesized product, the following analytical parameters should be verified.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 324693, Benzyl N-(2-carbamoylethyl)carbamate. Retrieved from [Link]
Stoltz, B. M., et al. (2015). Stereoselective Synthesis of Diazaheterocycles. ProQuest Dissertations. (Contextualizing amide protection protocols). Retrieved from [Link]
Google Patents. (2015). WO2015019325A1 - Benzimidazolyl-methyl urea derivatives. (Describes Cbz-protection of 3-aminopropanamide).
benchmarking benzyl N-(2-carbamoylethyl)carbamate against other beta-alanine derivatives
An objective comparison of benzyl N-(2-carbamoylethyl)carbamate with other beta-alanine derivatives requires a systematic approach. This guide provides a framework for this benchmark, focusing on key performance metrics...
Author: BenchChem Technical Support Team. Date: February 2026
An objective comparison of benzyl N-(2-carbamoylethyl)carbamate with other beta-alanine derivatives requires a systematic approach. This guide provides a framework for this benchmark, focusing on key performance metrics and the experimental protocols necessary to obtain them.
Introduction to Beta-Alanine and its Derivatives
Beta-alanine is a naturally occurring beta-amino acid and a critical component of several biologically important peptides, most notably carnosine (β-alanyl-L-histidine). Carnosine is found in high concentrations in muscle and brain tissue and functions as an intracellular pH buffer, antioxidant, and anti-glycating agent. The therapeutic and ergogenic potential of supplementing with beta-alanine to boost carnosine levels is an area of active research.
However, the direct administration of beta-alanine has limitations, including its rapid metabolism and potential to cause paraesthesia (a tingling sensation). This has led to the development of various derivatives designed to improve its pharmacokinetic and pharmacodynamic properties. These derivatives often modify the amino or carboxyl group to enhance stability, increase lipophilicity for better membrane permeability, or achieve targeted release.
This guide focuses on benchmarking benzyl N-(2-carbamoylethyl)carbamate , a specific derivative where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxyl group is an amide. We will compare it against a curated set of other beta-alanine derivatives to build a comprehensive performance profile.
The Candidate and the Comparators: A Rationale
A robust benchmarking study requires carefully selected comparators that allow for the systematic evaluation of each chemical modification.
Test Article: Benzyl N-(2-carbamoylethyl)carbamate: This molecule features two key modifications: an N-terminal Cbz group and a C-terminal primary amide. The Cbz group is a common amine protecting group that increases lipophilicity and can be removed by hydrogenolysis or certain enzymatic pathways. The amide bond may offer different stability and release kinetics compared to an ester or free acid.
Comparator 1: Beta-Alanine (The Baseline): The parent molecule is the essential baseline for any comparison.
Comparator 2: N-Cbz-Beta-Alanine (Isolating the Amide Effect): This derivative has the same N-terminal protection as the test article but retains the free carboxylic acid. Comparing it to benzyl N-(2-carbamoylethyl)carbamate allows for the direct assessment of the C-terminal amide's impact on properties like solubility, permeability, and enzymatic stability.
Comparator 3: Beta-Alanine Ethyl Ester (Isolating the Linkage Effect): This is a common prodrug strategy. Comparing the amide of our test article to this ester will reveal differences in chemical stability and the rate of enzymatic hydrolysis by esterases versus amidases.
The logical relationship between these compounds allows for a structured evaluation.
Caption: Logical relationships for comparative analysis.
Benchmarking Strategy: Key Performance Metrics
We will evaluate the compounds based on a three-tiered experimental approach: Physicochemical Properties, In Vitro Biological Stability and Permeability, and Cellular Bioactivity.
Tier 1: Physicochemical Characterization
These fundamental properties govern how a compound behaves in a formulation and its potential for passive absorption.
Table 1: Physicochemical Benchmarking Parameters
Parameter
Purpose
Experimental Method
Aqueous Solubility
Determines dissolution rate and maximum achievable concentration.
Shake-Flask Method in Phosphate-Buffered Saline (PBS, pH 7.4)
Lipophilicity (LogP)
Predicts membrane permeability and potential for non-specific binding.
HPLC-based determination
Chemical Stability
Assesses stability to acid hydrolysis in the stomach.
Incubation in Simulated Gastric Fluid (SGF, pH 1.2)
Preparation: Prepare a supersaturated solution of each compound in PBS (pH 7.4).
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the excess undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a validated HPLC-UV method against a standard curve.
Tier 2: In Vitro Biological Stability & Permeability
This tier assesses the compound's fate in a biological environment, specifically its susceptibility to metabolic enzymes and its ability to cross cellular barriers.
Caption: Workflow for in vitro stability and permeability assays.
Table 2: Biological Stability and Permeability Parameters
Parameter
Purpose
Experimental System
Plasma Stability
Evaluates susceptibility to circulating enzymes (esterases, amidases).
Incubation in human plasma
Metabolic Stability
Assesses susceptibility to Phase I and II metabolic enzymes.
Incubation with human liver microsomes (HLM)
Passive Permeability
Predicts the ability to cross the intestinal barrier via passive diffusion.
Preparation: Prepare a stock solution of the test compound. Dilute it into pre-warmed human plasma to a final concentration of 1-5 µM.
Incubation: Incubate the mixture at 37°C. Take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
Reaction Quenching: Immediately stop the enzymatic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge to precipitate plasma proteins.
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the half-life (t½).
Causality Check: The choice of LC-MS/MS is critical for its sensitivity and specificity, allowing for the accurate quantification of the parent drug even in a complex biological matrix like plasma.
Tier 3: Cellular Bioactivity
The ultimate goal of a beta-alanine derivative is to increase intracellular carnosine levels. This tier directly measures that downstream effect.
Table 3: Cellular Bioactivity Parameter
Parameter
Purpose
Experimental System
Carnosine Synthesis
Measures the functional outcome of beta-alanine delivery.
Differentiated C2C12 myotubes (a muscle cell line)
Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes.
Treatment: Treat the myotubes with equimolar concentrations of each beta-alanine derivative for a set period (e.g., 24-48 hours). Include a vehicle control.
Cell Lysis: Wash the cells thoroughly with PBS to remove any extracellular compound. Lyse the cells using a suitable buffer (e.g., RIPA buffer or via sonication).
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge.
Quantification: Analyze the supernatant for carnosine content using a validated method such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection, or using LC-MS/MS. Normalize the carnosine concentration to the total protein content of the lysate.
Trustworthiness: Including a beta-alanine-only treatment group serves as a positive control, validating that the cell system is responsive and capable of synthesizing carnosine when its precursor is supplied.
Synthesizing the Results: A Comparative Profile
By systematically completing these experiments, a researcher can build a detailed, evidence-based profile of benzyl N-(2-carbamoylethyl)carbamate. The expected outcome is a quantitative comparison that directly informs on the potential advantages and disadvantages of its specific chemical modifications relative to other prodrug strategies. This data-driven approach is essential for making informed decisions in drug development and further research.
References
Trexler, E.T., Smith-Ryan, A.E., Stout, J.R., Hoffman, J.R., Wilborn, C.D., Sale, C., Kreider, R.B., Jäger, R., Earnest, C.P., Afele, S., Antonio, J., Kalman, D., Rawson, E.S., Campbell, B.I., Bill, T.N. & Ziegenfuss, T.N. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1). [Link]
Caruso, J., Carue, B. & Rump, A. (2012). Carnosine and exercise. Oxidative Medicine and Cellular Longevity, 2012, 1-11. [Link]
Dolan, E., Swinton, P.A., Sale, C., Healy, M., O'Hora, D., Artioli, G.G., Gualano, B., Rawson, E.S. & Dolan, E. (2019). A systematic risk assessment and meta-analysis on the use of oral beta-alanine supplementation. Advances in Nutrition, 10(3), 452-463. [Link]
Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V. & Van Schaftingen, E. (2010). Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346-9356. [Link]
Safety & Regulatory Compliance
Safety
Personal Protective Equipment (PPE) & Handling Guide: Benzyl N-(2-carbamoylethyl)carbamate
[1] Part 1: Executive Safety Assessment (The "Why") Chemical Identity & Context: Systematic Name: Benzyl N-(2-carbamoylethyl)carbamate Synonyms: Cbz- -alanine amide; Z-3-aminopropionamide. Functional Class: Carbamate-pro...
Physical State: White to off-white crystalline solid/powder.
Toxicological Logic (Structure-Activity Relationship):
As a Senior Application Scientist, I do not rely solely on generic SDSs, which often default to "N/A" for research intermediates. Instead, we apply Structure-Activity Relationship (SAR) analysis:
Carbamate Moiety (–NHCOO–): While benzyl carbamates (Cbz groups) are generally less acutely toxic than methyl carbamate pesticides, they possess sensitization potential . Repeated dermal exposure can lead to allergic dermatitis [1].
Amide Terminus (–CONH2): Increases polarity and melting point, leading to a stable solid. The primary risk here is particulate inhalation during weighing, as fine amide powders are prone to static charging.
Benzyl Group: Adds lipophilicity, facilitating skin absorption if dissolved in organic solvents.
Dust Control: The compound is a fine powder. Static electricity during weighing can aerosolize particles. Inhalation allows direct entry into the bloodstream via alveolar exchange, bypassing first-pass metabolism [2].
Hand Protection (Solid)
Nitrile (4-6 mil)
Sufficiency: Nitrile provides excellent resistance to solid particulates. Breakdown is not a concern for dry solids.
Hand Protection (Solution)
Double Gloving / Laminate
Solvent Dependency: If dissolved in DCM (Dichloromethane) or DMF , standard nitrile degrades in <5 mins. Use Silver Shield™ (Laminate) liners under nitrile gloves for synthesis workflows involving these solvents [3].
Eye Protection
Chemical Splash Goggles
Aerosol Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles form a seal against airborne dust.
Body Protection
Tyvek® Lab Coat (Closed Front)
Fomite Prevention: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source outside the lab. Tyvek sheds particulates.
Part 3: Operational Protocols (The "How")
Protocol A: Static-Free Weighing & Transfer
Objective: Minimize aerosolization of the solid powder.
Engineering Control: Operate inside a certified chemical fume hood.
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Cbz-protected amides are dielectric; friction from the spatula creates static charge, causing the powder to "jump."
The "Tunnel" Technique:
Do not pour from the stock bottle.
Insert a long-neck weighing funnel into the receiving flask.
Tap the spatula against the funnel, not the flask, to dislodge powder.
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.
Protocol B: Solubilization & Synthesis
Objective: Prevent cutaneous absorption via solvent vectors.
Solvent Selection: This compound is moderately soluble in water but highly soluble in organic solvents (DMSO, DMF, Methanol).
The "Breakthrough" Check:
If using DMSO/DMF : These solvents are skin penetrants and will carry the carbamate through the skin barrier. Change gloves immediately upon any splash.
Self-Validating Step: Inspect gloves for rippling or stiffness (signs of degradation) every 20 minutes during active handling.
Part 4: Visualization & Logic Flow[1]
Figure 1: Risk Assessment & PPE Decision Tree
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
[1]
Figure 2: Operational Workflow & Disposal Loop
Caption: Step-by-step workflow from weighing to disposal, emphasizing waste segregation.
[1]
Part 5: Disposal & Emergency Response[1][5]
Disposal Strategy
Do not dispose of this compound down the drain. As a nitrogen-containing organic, it contributes to eutrophication and may have specific aquatic toxicity [4].
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a clear hazardous waste bag labeled "Toxic Solid - Carbamate Derivative."
Liquid Waste:
If dissolved in DCM: Halogenated Organic Waste .
If dissolved in Methanol/DMSO: Non-Halogenated Organic Waste .
Quenching: For small residues in glassware, rinse with dilute NaOH (1M) to hydrolyze the carbamate/amide bonds (slow degradation) before solvent washing, though direct collection is preferred.
Emergency Response (Spill)
Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water) to dampen, then scoop into a waste bag.
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or acetone; this enhances skin absorption of the carbamate.
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as amides can cause delayed corneal hazing.
References
European Chemicals Agency (ECHA). Substance Information: Carbamate esters and skin sensitization.[1] Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
PubChem. Laboratory Chemical Safety Summary (LCSS): N-Benzyloxycarbonyl-beta-alanine (Analog). National Library of Medicine. Available at: [Link]